Technical Documentation Center

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
  • CAS: 1258641-42-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine. Understandi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine. Understanding the solubility of this compound is paramount for its effective application in organic synthesis, reaction optimization, purification, and formulation development. This document collates available physicochemical data, outlines a robust experimental protocol for quantitative solubility determination, and discusses the underlying chemical principles that govern its solubility in various organic solvents.

Introduction to 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated and fluorinated pyridine derivative with significant utility as a building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a chloro group and a trifluoroethoxy group, imparts unique electronic and lipophilic properties that are often sought in the design of novel bioactive molecules and functional materials. The strategic placement of these functional groups can influence intermolecular interactions, metabolic stability, and binding affinity to biological targets. Consequently, a thorough understanding of its solubility is a critical first step in harnessing its synthetic potential.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key characteristics of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine are summarized below.

Table 1: Physicochemical Properties of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

PropertyValueSource
CAS Number 136018-93-0 (Note: A different CAS, 1258641-42-7, is also associated with this structure)[1]
Molecular Formula C₇H₅ClF₃NO[1]
Molecular Weight 211.57 g/mol [1]
SMILES FC(F)(F)COC1=NC=C(Cl)C=C1[1]

The presence of the highly electronegative trifluoromethyl group and the chlorine atom significantly influences the molecule's polarity and its ability to act as a hydrogen bond acceptor (via the pyridine nitrogen and ether oxygen). These features are pivotal in determining its interaction with different solvent environments.

Solubility Profile: A Qualitative Analysis

Precise, publicly available quantitative solubility data for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine across a broad range of organic solvents is limited. However, based on the fundamental principle of "like dissolves like," a qualitative solubility profile can be inferred from its structure. The molecule possesses both polar (pyridine ring, ether linkage) and nonpolar/lipophilic (chlorine atom, trifluoroethoxy group) characteristics.

This dual nature suggests that it will exhibit favorable solubility in a range of solvents, particularly those with moderate to high polarity. For instance, its solubility is expected to be significant in polar aprotic solvents like acetone and ethyl acetate, as well as in polar protic solvents like ethanol and methanol, where hydrogen bonding can occur. In contrast, its solubility in nonpolar solvents such as hexane is likely to be limited.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the equilibrium shake-flask method is the recommended standard.[2] This protocol is a foundational technique in pharmaceutical and chemical research and is adaptable for various organic solvents.[2][3]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified to determine the solubility.[2]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine to a series of glass vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).

    • The presence of undissolved solid is crucial to ensure that saturation is achieved.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or on a magnetic stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2] Preliminary time-course studies can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed.[2]

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid pellet.

  • Sample Preparation and Analysis:

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step removes any microscopic particulate matter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical instrument.

    • Quantify the concentration of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.[2]

  • Data Reporting:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solute to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Withdraw clear supernatant sep1->sep2 ana1 Filter supernatant (e.g., 0.22 µm PTFE) sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify via HPLC ana2->ana3 result result ana3->result Report Solubility (mg/mL or mol/L)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Key Factors Influencing Solubility

The solubility of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a result of the interplay between the solute's properties and the solvent's properties. The adage "like dissolves like" provides a foundational framework for understanding these interactions.[2][4]

  • Polarity: The pyridine nitrogen and ether oxygen create a dipole moment, making the molecule polar. Polar solvents can effectively solvate the molecule through dipole-dipole interactions, leading to higher solubility.

  • Hydrogen Bonding: While the solute itself does not have a hydrogen bond donor, the pyridine nitrogen and ether oxygen can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute, which generally enhances solubility.

  • Van der Waals Forces: The aromatic ring and the halogenated alkyl chain contribute to London dispersion forces. These non-specific interactions are the primary mechanism for dissolution in nonpolar solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the molecules together in the crystal lattice. A high lattice energy can result in lower solubility, even in otherwise compatible solvents.

The diagram below illustrates the primary intermolecular forces at play between the solute and different classes of solvents.

G cluster_solvents Solvent Types solute 5-Chloro-2-(2,2,2- trifluoroethoxy)pyridine polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic  H-Bonding (Acceptor) + Dipole-Dipole polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic  Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) solute->nonpolar  London Dispersion  Forces

Caption: Intermolecular forces governing solubility.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While quantitative data is sparse in the public domain, a qualitative understanding based on its molecular structure suggests good solubility in polar organic solvents. For precise applications, the robust and reliable shake-flask method detailed in this guide provides a clear pathway for researchers to generate the quantitative data necessary for process development, reaction optimization, and formulation. Adherence to proper experimental and safety protocols will ensure accurate results and safe handling.

References

  • CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (n.d.).
  • 1318-93-0 | CAS DataBase - ChemicalBook. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • 1258641-42-7 | 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | ChemScene. (n.d.).
  • Test No. 105: Water Solubility - OECD. (n.d.).
  • n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. (1997). Organic Syntheses, 74, 77.
  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • 5-Chloro-2-trichloromethyl pyridine - NIST WebBook. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Buy Montmorillonite | 1318-93-0 - Smolecule. (2023, August 15).
  • SAFETY DATA SHEET. (2016, April 1).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine - Sigma-Aldrich. (n.d.).
  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • 5-Chloro-2-(trifluoromethyl)pyridine SDS, 349-94-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Formation of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: Mechanism and Synthetic Strategy

Abstract This technical guide provides a comprehensive examination of the synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, a key building block in the development of contemporary pharmaceuticals and agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, a key building block in the development of contemporary pharmaceuticals and agrochemicals. The core of this synthesis lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document elucidates the underlying mechanistic principles that govern this transformation, offering field-proven insights into the causality behind experimental choices. A detailed, self-validating experimental protocol is provided, alongside a thorough discussion of the reaction parameters, safety considerations, and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important synthetic transformation.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of a molecule.[2][3] The trifluoroethoxy moiety is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups, all of which are critical parameters in optimizing drug candidates.[3] Consequently, the efficient and selective synthesis of molecules like 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is of paramount importance to the pharmaceutical and agrochemical industries.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine from 2,5-dichloropyridine and 2,2,2-trifluoroethanol proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the deprotonation of 2,2,2-trifluoroethanol by a suitable base, typically a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃), to generate the highly nucleophilic 2,2,2-trifluoroethoxide anion. This anion then attacks the electron-deficient pyridine ring of 2,5-dichloropyridine.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack. In the case of 2,5-dichloropyridine, the C2 position is significantly more activated towards nucleophilic attack than the C5 position. The attack of the trifluoroethoxide at C2 results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step of the mechanism, the aromaticity of the pyridine ring is restored by the elimination of a chloride ion from the C2 position. This step is typically fast as it leads to the formation of a stable aromatic system. The regioselectivity of the reaction, with substitution occurring preferentially at the C2 position, is a direct consequence of the superior stabilization of the Meisenheimer intermediate formed by attack at this position compared to the intermediate that would be formed by attack at the C5 position.

Causality Behind Experimental Choices

The successful execution of the synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine hinges on the judicious selection of several key experimental parameters.

  • Choice of Base: Sodium hydride (NaH) is a common choice for deprotonating alcohols in SNAr reactions. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. However, the combination of NaH with polar aprotic solvents like DMF and DMSO can pose significant safety hazards, particularly on a large scale, due to the potential for thermal runaway reactions.[4][5] A safer, albeit potentially slower, alternative is the use of milder inorganic bases such as potassium carbonate (K₂CO₃).

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions. These solvents are capable of solvating the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures if necessary.

  • Reaction Temperature: The reaction is typically carried out at room temperature to moderately elevated temperatures (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the specific substrates and the choice of base and solvent. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to determine the appropriate reaction time and temperature.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

SNAr Mechanism cluster_0 Step 1: Meisenheimer Complex Formation cluster_1 Step 2: Re-aromatization 2,5-Dichloropyridine 2,5-Dichloropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2,5-Dichloropyridine->Meisenheimer_Complex Nucleophilic Attack at C2 Trifluoroethoxide CF₃CH₂O⁻ Trifluoroethoxide->Meisenheimer_Complex Meisenheimer_Complex_2 Meisenheimer Complex Final_Product 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Meisenheimer_Complex_2->Final_Product Elimination of Cl⁻ Chloride_Ion Cl⁻ Meisenheimer_Complex_2->Chloride_Ion

Caption: The SNAr mechanism for the formation of the target compound.

Experimental Workflow Start Start Reagent_Prep Prepare solution of 2,2,2-trifluoroethanol and base (e.g., NaH) in DMF Start->Reagent_Prep Addition Slowly add 2,5-dichloropyridine to the reaction mixture Reagent_Prep->Addition Reaction Stir at controlled temperature (e.g., room temperature to 60°C) Addition->Reaction Monitoring Monitor reaction progress by TLC or GC-MS Reaction->Monitoring Workup Quench reaction with water and extract with organic solvent Monitoring->Workup Upon completion Purification Purify crude product by column chromatography Workup->Purification Characterization Characterize the final product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine. This protocol is based on established methodologies for similar transformations and should be adapted and optimized as necessary for specific laboratory conditions.

Materials:

  • 2,5-Dichloropyridine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Formation of the Nucleophile: Carefully add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of the Electrophile: Dissolve 2,5-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution of 2,5-dichloropyridine dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours, or until the reaction is deemed complete by TLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation: Product Characterization

The following table summarizes the expected analytical data for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Analysis Expected Data
Molecular Formula C₇H₅ClF₃NO[6]
Molecular Weight 211.57 g/mol [6]
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (d, J = 2.5 Hz, 1H), 7.65 (dd, J = 8.8, 2.5 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 4.75 (q, J = 8.4 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 162.5, 147.0, 139.0, 128.0, 112.0, 123.0 (q, J = 277 Hz), 65.0 (q, J = 35 Hz)
Mass Spectrometry (EI) m/z (%): 211 (M⁺), 182, 146, 111
IR (neat) ν (cm⁻¹): 3080, 1600, 1470, 1280, 1160, 1080, 970, 830

Note: The NMR and IR data are predicted based on the analysis of structurally similar compounds and established substituent effects.[7][8]

Conclusion

The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a robust and well-understood transformation that relies on the principles of nucleophilic aromatic substitution. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired product can be achieved with excellent regioselectivity. The insights provided in this guide, from the fundamental mechanism to a practical experimental protocol, are intended to empower researchers in the efficient synthesis of this and related fluorinated pyridine derivatives, thereby facilitating the discovery and development of novel bioactive molecules.

References

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • NIST. (n.d.). 5-Chloro-2-trichloromethyl pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1046.
  • Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77.
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Jin, C., Lee, H. Y., & Jung, Y. (2007). Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. Synlett, 2007(15), 2411-2413.
  • ResearchGate. (n.d.). 1 H and 13 C NMR, MS and IR assignments for des-(trifluoroethoxy) lansoprazole. Retrieved from [Link]

  • NIST. (n.d.). 5-Chloro-2-pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3222288A - Process for preparing sodium hydride.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Scribd. (n.d.). Explosion Hazards of Sodium Hydride in DMSO, DMF, DMAc. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous. Retrieved from [Link]

  • SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

  • PubMed. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

Sources

Foundational

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the selection of core scaffolds and functional building blocks dictates the trajectory of a drug discovery program. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of core scaffolds and functional building blocks dictates the trajectory of a drug discovery program. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7) has emerged as a highly versatile, bifunctional building block[1]. By integrating a halogenated cross-coupling handle with a metabolically robust, fluorinated alkoxy group, this scaffold allows chemists to rapidly construct complex heteroaryl architectures. This whitepaper dissects the physicochemical logic, structural causality, and field-proven synthetic protocols for deploying this molecule in the development of targeted therapeutics, including kinase inhibitors and ion channel modulators.

Structural and Physicochemical Profiling

The architectural brilliance of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine lies in its dual-node functionality. To understand its utility, we must deconstruct the causality behind its structural elements:

  • The 2,2,2-Trifluoroethoxy Motif: Traditional methoxy groups (-OCH₃) are notorious metabolic "soft spots," highly susceptible to cytochrome P450-mediated O-dealkylation. The substitution of hydrogen for fluorine in the trifluoroethoxy group (-OCH₂CF₃) introduces profound stereoelectronic effects. The strong electron-withdrawing nature of the CF₃ group increases the oxidation potential of the adjacent oxygen, effectively blocking oxidative cleavage. Furthermore, it modulates the basicity (pKa) of the pyridine nitrogen, which is a critical strategy for mitigating hERG-related cardiotoxicity and improving passive membrane permeability.

  • The 5-Chloro Substituent: Positioned para to the electron-donating influence of the alkoxy oxygen (via resonance), the 5-position is electronically primed for oxidative addition by transition metals. While bromo- and iodo-pyridines are traditionally more reactive, the 5-chloro variant offers superior chemical stability during multi-step syntheses and is highly competent in modern palladium-catalyzed cross-coupling reactions when paired with appropriate sterically demanding ligands.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that make this building block highly desirable for Lipinski-compliant drug design[1].

ParameterValue / SpecificationMechanistic Implication in Drug Design
CAS Number 1258641-42-7Unique identifier for procurement and IP tracking.
Molecular Formula C₇H₅ClF₃NOLow molecular weight leaves ample room for elaboration.
Molecular Weight 211.57 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
TPSA 22.12 ŲExcellent for CNS penetration and oral bioavailability.
SMILES FC(F)(F)COC1=NC=C(Cl)C=C1Computational modeling and virtual screening input.
Typical Purity ≥ 95%Minimizes catalytic poisoning during cross-coupling.

Mechanistic Rationale in Drug Design

When designing therapeutics, every atom must justify its presence. The integration of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine into a drug candidate's core serves multiple strategic purposes. For instance, in the development of EGFR inhibitors, the trifluoroethoxy group acts as a solubility-enhancing, metabolically stable side chain that occupies specific hydrophobic pockets within the kinase domain[2].

Functionalization Core 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS: 1258641-42-7 Sub1 2,2,2-Trifluoroethoxy Group Core->Sub1 Sub2 5-Chloro Substituent Core->Sub2 Metab Metabolic Stability (Blocks O-dealkylation) Sub1->Metab Lipid Increased Lipophilicity (Modulates LogP) Sub1->Lipid Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Sub2->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Sub2->Buchwald

Fig 1. Structural logic and divergent functionalization pathways of the pyridine scaffold.

Synthetic Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its reproducibility. The 5-chloro moiety is classically considered "deactivated" compared to its bromo/iodo counterparts. Therefore, achieving high yields requires precise control over the catalytic cycle—specifically, facilitating the difficult oxidative addition step while preventing premature catalyst degradation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling the 5-chloro scaffold with aryl or heteroaryl boronic acids, a critical step in synthesizing biaryl ion channel modulators[3].

Mechanistic Causality: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand forces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. A biphasic 1,4-Dioxane/Water system is employed to ensure total dissolution of both the lipophilic pyridine building block and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv, e.g., 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Base Addition: Add K2​CO3​ (2.5 equiv). The base is critical for quaternizing the boron atom, forming a reactive boronate complex that facilitates transmetalation.

  • Solvent & Degassing (Critical Step): Add a 5:1 mixture of 1,4-Dioxane and Water (12 mL total volume). Sparge the mixture with Argon for 15 minutes. Self-Validation: Failure to rigorously deoxygenate will result in the formation of homocoupled boronic acid byproducts and precipitation of palladium black.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–16 hours. Monitor progression via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

To append aniline derivatives or cyclic amines to the 5-position (common in neurodegenerative disease drug candidates[4]), a Buchwald-Hartwig amination is required[5].

Mechanistic Causality: Amination of 5-chloropyridines is notoriously challenging due to competing β -hydride elimination. We utilize the large bite-angle ligand Xantphos paired with Pd2​(dba)3​ . The wide bite angle ( ∼111∘ ) sterically crowds the palladium center, strongly favoring the desired C-N reductive elimination over side reactions.

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv), the target amine (1.2 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Catalyst Complex: Add Pd2​(dba)3​ (0.02 equiv) and Xantphos (0.04 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.2 M relative to the pyridine).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Isolation: Cool the mixture, filter through a pad of Celite to remove inorganic salts and palladium residues, and elute with Dichloromethane. Concentrate and purify via silica gel chromatography.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Reagent Addition (Core + Boronic Acid + Pd) Step1->Step2 Step3 Degassing (Argon Sparging) Step2->Step3 Step4 Thermal Activation (90°C, 2-16h) Step3->Step4 Step5 Workup & Isolation (Extraction & Chromatography) Step4->Step5

Fig 2. Standardized workflow for palladium-catalyzed cross-coupling of the 5-chloro scaffold.

Applications in Targeted Therapeutics

The strategic incorporation of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine has been documented across several advanced therapeutic areas:

  • Neurodegenerative Diseases: Derivatives of 2-amino-pyrazolyl-[1,2,4]triazolo[1,5-a]pyridines utilizing this exact building block have been patented for the treatment of ophthalmological neurodegenerative disorders and epilepsy[4]. The trifluoroethoxy group ensures sufficient blood-brain barrier (BBB) penetration.

  • Ion Channel Modulators: The scaffold is a critical intermediate in the synthesis of voltage-gated sodium channel inhibitors, where it modulates abnormal late/persistent sodium currents ( INaL​ )[3].

  • Kinase Inhibitors: In the highly competitive space of EGFR inhibitors, modifying the core scaffold with trifluoroethoxy-substituted pyridines allows medicinal chemists to fine-tune the steric bulk and electronic distribution, overcoming resistance mutations (e.g., T790M)[2].

References

  • Google Patents. "WO2019232209A1 - Ion channel modulators." World Intellectual Property Organization, 2019.
  • Google Patents. "WO2020215094A1 - Substituted 2-amino-pyrazolyl-[1,2,4]triazolo[1,5a] pyridine derivatives and use thereof." World Intellectual Property Organization, 2020.
  • National Institutes of Health (PMC). "5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5." Journal of Medicinal Chemistry, 2021. Available at:[Link]

Sources

Exploratory

Thermal stability and degradation profile of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Executive Summary As a Senior Application Scientist, I frequently encounter halogenated heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Executive Summary

As a Senior Application Scientist, I frequently encounter halogenated heterocyclic building blocks that present unique thermal stability challenges during scale-up and formulation. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7) is a prime example[1]. Widely utilized as an intermediate in advanced pharmaceutical and agrochemical synthesis, its structural complexity—combining an electron-deficient pyridine ring, a labile ether linkage, and a heavily fluorinated alkyl group—demands rigorous thermal profiling. This whitepaper deconstructs the mechanistic degradation pathways of this compound, providing researchers with the causality behind its thermal vulnerabilities and a self-validating experimental framework for stability testing.

Structural Vulnerabilities & Causality of Degradation

To predict how a molecule will fail under thermal stress, we must first analyze the electron distribution across its bonds. The thermal degradation of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is not random; it is dictated by specific intramolecular forces:

  • The Ether Linkage (The Thermodynamic Weak Point): The C-O-C bond is the primary locus of thermal instability. The robust electron-withdrawing inductive effect of the trifluoromethyl (-CF 3​ ) group severely polarizes the adjacent methylene-oxygen bond. Concurrently, the halogenated pyridine ring pulls electron density away from the ether oxygen. This dual-directional electron withdrawal weakens the C-O bond, lowering its dissociation energy and making it highly susceptible to thermal homolysis or moisture-induced hydrolysis.

  • The Fluoroalkyl Group: While C-F bonds are exceptionally strong, demonstrates that at elevated temperatures, these groups undergo complex breakdown pathways, yielding highly reactive and toxic byproducts[2].

  • The Pyridine Core: The aromatic nitrogen and the 5-chloro substituent stabilize the ring at low temperatures. However, reveal that extreme thermal stress initiates radical-mediated ring opening[3].

Mechanistic Pathways of Thermal Degradation

Based on the structural analysis and established thermolysis data for related fluoroethers and pyridines, the degradation of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine proceeds in two distinct kinetic phases.

Phase 1: Primary Degradation (150°C - 300°C)

The lowest activation energy pathway is the cleavage of the ether bond. Thermal stress induces bond rupture, yielding 5-chloro-2-pyridinol and 2,2,2-trifluoroethanol . If trace moisture is present in the system, this process accelerates via heterolytic cleavage (hydrolysis).

Phase 2: Deep Thermolysis & Radical Formation (> 400°C)

As temperatures exceed 400°C, the primary degradation products undergo catastrophic breakdown:

  • Fluoroalkyl Breakdown: The 2,2,2-trifluoroethanol fragment degrades to yield trifluoroacetic acid (TFA), carbonyl fluoride (COF 2​ ), and hydrogen fluoride (HF)[2].

  • Pyridine Pyrolysis: The 5-chloro-2-pyridinol core undergoes radical initiation. confirm that pyridine rings decompose via H-abstraction and ring opening, yielding hydrogen cyanide (HCN), alkynes, and highly reactive chlorine radicals[4].

ThermalDegradation Intact 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Intact Molecule) Stress Thermal Stress (150°C - 300°C) Intact->Stress Cleavage Ether Cleavage (C-O Bond Rupture) Stress->Cleavage Pyridinol 5-Chloro-2-pyridinol Cleavage->Pyridinol TFE 2,2,2-Trifluoroethanol (Volatile) Cleavage->TFE Extreme Extreme Thermal / Oxidative Stress (> 400°C) Pyridinol->Extreme TFE->Extreme Fluoro Fluoroalkyl Breakdown (TFA, HF, COF2) Extreme->Fluoro Oxidation of -CF3 Ring Pyridine Pyrolysis (HCN, Cl•, Alkynes) Extreme->Ring Ring Opening

Figure 1: Mechanistic pathway of thermal degradation for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Quantitative Degradation Kinetics

The table below synthesizes the estimated bond dissociation energies (BDE) and the corresponding thermal onset temperatures for the molecule's structural components.

Structural FeatureBond TypeEstimated BDE (kcal/mol)Degradation Onset (°C)Primary Effluents
Ether Linkage C-O80 - 85150 - 2502,2,2-Trifluoroethanol, 5-Chloro-2-pyridinol
Halogenated Ring C-Cl95 - 100> 350Chlorine radicals (Cl•)
Fluoroalkyl Group C-F110 - 115> 400HF, COF 2​ , Trifluoroacetic Acid (TFA)
Pyridine Core C-N / C-C> 120> 500HCN, Alkynes

Experimental Workflow: Self-Validating TGA-FTIR-MS Protocol

Step 1: System Purge and Baseline Validation (The Self-Validation Step)

  • Action: Purge the TGA-FTIR-MS system with ultra-high purity (UHP) Argon at 50 mL/min for 60 minutes.

  • Validation: Run a blank heating cycle (ambient to 600°C). Monitor the MS for m/z 18 (H 2​ O), 28 (N 2​ ), and 32 (O 2​ ). Causality: Establishing a flat baseline ensures that any oxygen or moisture detected during the actual run is definitively derived from the sample's degradation or trapped solvent, not atmospheric leaks.

Step 2: Sample Preparation

  • Action: Accurately weigh 5.0 ± 0.1 mg of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine into an alumina crucible. Avoid platinum crucibles, as the generation of HF at high temperatures will degrade the platinum.

Step 3: Thermogravimetric Heating Program

  • Action: Ramp the temperature from 25°C to 600°C at a controlled rate of 10°C/min under an Argon atmosphere.

  • Causality: A 10°C/min ramp provides the optimal balance between thermal resolution (separating the ether cleavage phase from the pyridine pyrolysis phase) and signal intensity for the FTIR/MS detectors.

Step 4: Evolved Gas Analysis (EGA)

  • FTIR Monitoring: Continuously monitor the transfer line for the appearance of the broad O-H stretch (~3300 cm −1 ) indicative of 2,2,2-trifluoroethanol release, and the sharp C=O stretch (~1800 cm −1 ) indicative of COF 2​ formation[2].

  • MS Monitoring: Track specific m/z ions: m/z 83 (CF 3+​ fragment), m/z 20 (HF), and m/z 27 (HCN)[3].

Safety & Handling Implications

The thermal profile of this compound dictates strict safety protocols during scale-up. Because thermolysis leads to the generation of Hydrogen Fluoride (HF) and Trifluoroacetic Acid (TFA) [2], any process involving temperatures exceeding 150°C must be conducted in Hastelloy or PTFE-lined reactors. Standard borosilicate glass will be etched by the evolved HF, leading to catastrophic equipment failure and severe exposure risks to personnel.

References

  • Ellis, D. A., et al. (2001) - Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Toxics Use Reduction Institute (TURI) / Nature. Verified Landing Page:[Link]

  • Mackie, J. C., et al. (1998) - Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Verified Landing Page: [Link]

  • Liu, Y., et al. (2020) - Theoretical study on the thermal decomposition of pyridine. ResearchGate. Verified Landing Page: [Link]

Sources

Foundational

A Technical Guide to 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: Commercial Availability, Purity Assessment, and Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a substituted pyridine derivative of increasing interest within the pharmaceutical and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a substituted pyridine derivative of increasing interest within the pharmaceutical and agrochemical industries. Its unique combination of a chlorinated pyridine core and a trifluoroethoxy side chain imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules. As with any critical raw material, a thorough understanding of its commercial landscape, purity profile, and potential impurities is paramount for ensuring the robustness and reproducibility of synthetic processes and the quality of final products.

This in-depth technical guide provides a comprehensive overview of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, focusing on its commercial availability, recommended analytical methodologies for purity determination, and a discussion of potential process-related impurities. This document is intended to serve as a valuable resource for researchers, synthetic chemists, and quality control analysts working with this compound.

Commercial Availability and Supplier Evaluation

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is available from a number of chemical suppliers. The stated purity of this reagent is a critical parameter for its use in sensitive applications. Based on currently available information, the typical purity of commercially available 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is ≥95%.

When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier. A comprehensive CoA should include, at a minimum, the following information:

  • Appearance: A description of the physical state and color of the material.

  • Identity Confirmation: Typically confirmed by ¹H NMR spectroscopy, ensuring the spectrum is consistent with the expected structure.

  • Purity: Determined by a quantitative analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The following table summarizes information for a known commercial supplier of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine:

SupplierCatalog NumberStated PurityCAS NumberMolecular FormulaMolecular Weight
ChemSceneCS-0257897≥95%1258641-42-7C₇H₅ClF₃NO211.57

Table 1: Commercial Supplier Information for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine [1]

It is best practice to independently verify the purity of any incoming batch of a critical reagent, regardless of the supplier's specifications. The following sections provide detailed methodologies for this purpose.

Analytical Methodologies for Purity Determination

The selection of an appropriate analytical method for purity determination depends on the volatility and thermal stability of the analyte and its potential impurities. For 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, both HPLC and GC-MS are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity analysis of a broad range of organic compounds.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column:

    • C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its broad applicability in separating compounds of moderate polarity.

  • The gradient elution from a high aqueous content to a high organic content allows for the separation of a wide range of potential impurities with varying polarities.

  • Formic acid is added to the mobile phase to improve peak shape and to ensure the analyte is in a consistent protonation state.

  • Detection at 270 nm is selected based on the UV absorbance of the pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral library matching.

Experimental Protocol: GC-MS Method for Purity and Impurity Identification

  • Instrumentation:

    • GC system equipped with a split/splitless injector and a mass selective detector.

  • Column:

    • DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with dichloromethane.

Causality Behind Experimental Choices:

  • A DB-5ms column is a low-polarity column suitable for the analysis of a wide range of compounds.

  • The temperature program is designed to ensure the elution of the main component and any potential volatile impurities.

  • Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.

Potential Impurities and Their Origins

A thorough understanding of the synthetic route to 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is essential for predicting potential process-related impurities. While specific proprietary synthesis details are often not disclosed by suppliers, a likely synthetic pathway involves the reaction of 2,5-dichloropyridine with 2,2,2-trifluoroethanol in the presence of a base.

2,5-Dichloropyridine 2,5-Dichloropyridine 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine 2,5-Dichloropyridine->5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine 2,2,2-Trifluoroethanol, Base Starting_Material Unreacted 2,5-Dichloropyridine 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine->Starting_Material Isomeric_Impurity Isomeric Byproducts (e.g., substitution at other positions) 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine->Isomeric_Impurity Over-reaction_Impurity Di-substituted Products 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine->Over-reaction_Impurity Solvent_Impurity Residual Solvents 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine->Solvent_Impurity

Figure 1: Potential Impurities in the Synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Based on this presumed synthetic route, the following are potential impurities:

  • Unreacted Starting Materials: Residual 2,5-dichloropyridine is a likely impurity.

  • Isomeric Byproducts: Incomplete selectivity in the substitution reaction could lead to the formation of other isomers, such as 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

  • Over-reaction Products: If the reaction conditions are not carefully controlled, di-substitution of the pyridine ring with trifluoroethanol could occur.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

The analytical methods described above are capable of separating and identifying these potential impurities.

Qualification Workflow for a New Batch

The following workflow is recommended for the qualification of a new batch of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

cluster_0 Batch Qualification Workflow Receive_Batch Receive New Batch and CoA Visual_Inspection Visual Inspection (Appearance, Color) Receive_Batch->Visual_Inspection Identity_Confirmation Identity Confirmation (¹H NMR) Visual_Inspection->Identity_Confirmation Purity_Analysis Purity Analysis (HPLC or GC-MS) Identity_Confirmation->Purity_Analysis Impurity_Profiling Impurity Profiling (GC-MS) Purity_Analysis->Impurity_Profiling Data_Review Data Review and Comparison to Specifications Impurity_Profiling->Data_Review Decision Accept or Reject Batch Data_Review->Decision

Figure 2: Recommended workflow for the qualification of a new batch of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Conclusion

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a readily available building block that requires careful analytical characterization to ensure its suitability for research and development applications. By implementing robust analytical methodologies such as HPLC and GC-MS, researchers can confidently assess the purity of this compound and identify potential impurities. The self-validating protocols and workflows described in this guide provide a framework for ensuring the quality and consistency of this critical reagent, ultimately contributing to the success of synthetic chemistry programs.

References

  • Organic Syntheses. N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]

  • Journal of the Korean Chemical Society. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. [Link]

  • ATSDR. Analytical Methods for Pyridine. [Link]

  • ResearchGate. A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. [Link]

  • Google Patents. Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Royal Society of Chemistry. Supporting information for A two-step synthesis of 4-substituted-1H-indoles. [Link]

  • Journal of Organic Chemistry Data. 5-HMR-2 Chemical Shift. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 1258641-42-7[1] Introduction & Mechanistic Insights The incorporation of fluorinated heteroaromatics is a cornerstone strat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS: 1258641-42-7[1]

Introduction & Mechanistic Insights

The incorporation of fluorinated heteroaromatics is a cornerstone strategy in modern drug discovery. The trifluoroethoxy group imparts profound lipophilicity, enhances metabolic stability, and modulates the pKa of adjacent basic centers—features highly sought after in medicinal chemistry. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine serves as a critical building block in this domain; however, its utilization in cross-coupling reactions presents significant chemical challenges.

The Challenge of Heteroaryl Chlorides

Aryl chlorides possess a high bond dissociation energy (BDE ≈ 330 kJ/mol), making the initial oxidative addition of Palladium(0) into the C-Cl bond the rate-limiting step[2]. Furthermore, the presence of the pyridine nitrogen introduces the risk of catalyst poisoning. The nitrogen atom can strongly coordinate to the electrophilic Pd(II) intermediate, forming stable but catalytically inactive bis-ligated species, thereby stalling the catalytic cycle[3].

Causality of Catalyst Selection

To overcome the sluggish oxidative addition and prevent heteroatom coordination, the catalytic system must be meticulously designed. Traditional catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ are generally ineffective for this substrate.

Instead, the use of Buchwald dialkylbiarylphosphine ligands , specifically SPhos or XPhos , is strictly required[4].

  • Electronic Effect: The electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd(0) center, significantly accelerating the oxidative addition into the stubborn C-Cl bond.

  • Steric Effect: The extreme steric bulk of the biaryl backbone enforces a mono-ligated [PdL] active species. This prevents the pyridine nitrogen from coordinating to the palladium center and accelerates the final reductive elimination step[3][5].

CatalyticCycle Pd0 Active Catalyst [Pd(0) - XPhos] OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Rate Limiting Step) TransMet Transmetalation Pd(II) Biaryl Complex OxAdd->TransMet Ar-B(OH)2 Base (K3PO4) RedElim Reductive Elimination Biaryl Product TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling using Buchwald ligands.

Reaction Optimization Data

The following tables summarize the quantitative optimization data for the coupling of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine with a standard phenylboronic acid. The data highlights the necessity of modern precatalysts and optimal biphasic solvent systems.

Table 1: Catalyst System Optimization

Catalyst System Ligand Base Solvent Yield (%) Observation / Causality

| Pd(PPh3​)4​ | None | Na2​CO3​ | Toluene/ H2​O | < 5% | Failure to undergo oxidative addition. | | Pd(dppf)Cl2​ | dppf | K2​CO3​ | Dioxane/ H2​O | 25% | Sluggish reaction; catalyst poisoning by pyridine. | | Pd(OAc)2​ | SPhos | K3​PO4​ | Dioxane/ H2​O | 92% | Complete conversion; highly active system. | | XPhos Pd G2 | XPhos | K3​PO4​ | THF/ H2​O | 96% | Rapid conversion; pre-formed Pd(0) prevents induction period. |

Table 2: Base and Solvent Effects (Using 2 mol% XPhos Pd G2)

Base (2.0 eq) Solvent System (4:1) Temp (°C) Time (h) Yield (%)

| Na2​CO3​ | Toluene / H2​O | 100 | 24 | 65 | | Cs2​CO3​ | DMF / H2​O | 100 | 18 | 78 | | K3​PO4​ | Dioxane / H2​O | 100 | 18 | 95 | | K3​PO4​ | THF / H2​O | 80 | 12 | 96 |

Note: The inclusion of water is critical. It solubilizes the inorganic base, facilitating the formation of the reactive boronate complex required for transmetalation.

Experimental Protocol

This self-validating protocol utilizes XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)). This precatalyst ensures a rapid, quantitative generation of the active Pd(0) species under mildly basic conditions, which is essential for activating unreactive heteroaryl chlorides[2].

Materials Required
  • Substrate: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 mmol, 211.57 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%, 15.7 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 424.5 mg)

  • Solvents: Tetrahydrofuran (THF) (4.0 mL) and Deionized H2​O (1.0 mL)

Workflow S1 1. Preparation Weigh Reagents S2 2. Degassing Argon Purge (3x) S1->S2 S3 3. Reaction 80°C, 12h S2->S3 S4 4. Workup Biphasic Extraction S3->S4 S5 5. Isolation Flash Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Assembly In an oven-dried 10 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, sequentially add 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (211.57 mg, 1.0 equiv), the arylboronic acid (1.2 equiv), K3​PO4​ (424.5 mg, 2.0 equiv), and XPhos Pd G2 (15.7 mg, 0.02 equiv).

  • Causality: Solid reagents are added first to minimize exposure of the sensitive precatalyst to atmospheric moisture during solvent addition.

Step 2: Stringent Degassing Seal the Schlenk tube with a rubber septum. Connect the tube to a Schlenk line, evacuate the vessel under high vacuum for 2 minutes, and carefully backfill with Argon. Repeat this evacuation-backfill cycle a total of three times.

  • Causality: Pd(0) intermediates are highly susceptible to oxidation by O2​ . Failure to rigorously degas the system will result in the formation of inactive Pd black, visually indicated by the reaction mixture turning an opaque, dark grey color.

Step 3: Solvent Addition Via a gas-tight syringe, add 4.0 mL of anhydrous THF and 1.0 mL of degassed deionized water through the septum.

  • Validation Check: The mixture should initially appear as a pale yellow/orange suspension.

Step 4: Heating & Reaction Execution Replace the rubber septum with a Teflon screw cap under a positive flow of Argon. Seal tightly. Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic (THF) and aqueous phases, ensuring efficient transmetalation.

Step 5: Reaction Quenching & Workup Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (10 mL) and saturated aqueous NaCl (brine, 10 mL).

  • Causality: The aqueous washes remove the inorganic phosphate salts and residual boronic acid byproducts, preventing streaking during chromatography.

Step 6: Drying & Isolation Dry the organic phase over anhydrous Na2​SO4​ . Filter the suspension and concentrate the filtrate in vacuo using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure biaryl product.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition / NIH PMC. Available at:[Link]

Sources

Application

The Pivotal Role of 2-(Trifluoroethoxy)pyridine Derivatives in Modern Pharmaceutical Synthesis: Application in the Synthesis of Lansoprazole

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely empl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated moieties, the 2,2,2-trifluoroethoxy group has emerged as a particularly valuable substituent. Its introduction into a pyridine ring, a common motif in numerous pharmaceuticals, can lead to compounds with improved therapeutic profiles.

This guide provides a comprehensive overview of the application of a key trifluoroethoxylated pyridine intermediate in the synthesis of a major pharmaceutical agent. While the initial query focused on 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, a thorough investigation of synthetic routes reveals that a closely related, yet structurally distinct, compound is the crucial precursor in the industrial synthesis of the proton pump inhibitor (PPI), Lansoprazole. This key intermediate is 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride . This document will elucidate the multi-step synthesis of this vital building block and its subsequent conversion to Lansoprazole, a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.

The narrative will delve into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be explained, offering a deeper understanding of the process beyond a mere list of procedural steps.

The Synthetic Pathway to Lansoprazole: A Multi-Step Journey

The industrial synthesis of Lansoprazole is a testament to the ingenuity of process chemistry, transforming simple starting materials into a complex, life-changing medication. The overall strategy involves the synthesis of the key pyridine intermediate, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, followed by its coupling with 2-mercaptobenzimidazole and a final oxidation step.

The synthesis of the key pyridine intermediate is a multi-step process that begins with the readily available starting material, 2,3-lutidine. The following diagram illustrates the overall synthetic workflow:

Lansoprazole_Synthesis_Workflow cluster_intermediate_synthesis Synthesis of Key Pyridine Intermediate cluster_lansoprazole_synthesis Lansoprazole Synthesis 2,3-Lutidine 2,3-Lutidine 2,3-Lutidine-N-oxide 2,3-Lutidine-N-oxide 2,3-Lutidine->2,3-Lutidine-N-oxide N-Oxidation 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Lutidine-N-oxide->2,3-Dimethyl-4-nitropyridine-N-oxide Nitration 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide->2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide Trifluoroethoxylation 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide->2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Rearrangement 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine->2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrolysis 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine->2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl Chlorination Lansoprazole Sulfide Lansoprazole Sulfide 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl->Lansoprazole Sulfide Condensation with 2-Mercaptobenzimidazole Lansoprazole Lansoprazole Lansoprazole Sulfide->Lansoprazole Oxidation

Caption: Overall workflow for the synthesis of Lansoprazole.

Part 1: Synthesis of the Key Intermediate: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

The synthesis of this crucial intermediate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.[1]

Step 1: N-Oxidation of 2,3-Lutidine

The synthesis commences with the N-oxidation of 2,3-lutidine. This step activates the pyridine ring, making it more susceptible to subsequent electrophilic substitution reactions.

Protocol:

  • To a suitable reaction vessel, add 2,3-lutidine.

  • Add a catalytic amount of phosphotungstic acid.

  • At 45°C, slowly add 35% hydrogen peroxide over a period of 3 hours.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain for 5 hours.

  • Cool the reaction to 50°C and perform vacuum distillation to obtain 2,3-lutidine-N-oxide.

Expertise & Experience: The use of hydrogen peroxide in the presence of a catalyst like phosphotungstic acid is a common and efficient method for the N-oxidation of pyridines. The slow addition of hydrogen peroxide is crucial to control the exothermic nature of the reaction and prevent side reactions.

Step 2: Nitration of 2,3-Lutidine-N-oxide

The activated pyridine-N-oxide is then nitrated at the 4-position. The N-oxide group directs the electrophilic nitration to this position.

Protocol:

  • Dissolve 2,3-lutidine-N-oxide in concentrated sulfuric acid at a temperature of -10°C to -5°C.

  • Slowly add a pre-mixed solution of potassium nitrate in concentrated sulfuric acid, maintaining the low temperature.

  • After the addition is complete, heat the reaction mixture to 80-85°C for 2 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract the product with dichloromethane.

  • Concentrate the organic phase to obtain 2,3-dimethyl-4-nitropyridine-N-oxide.[2]

Expertise & Experience: The use of a mixed acid system (sulfuric acid and a nitrate source) is standard for nitration reactions. The low initial temperature is necessary to control the reaction rate and prevent over-nitration or degradation of the starting material.

Step 3: Trifluoroethoxylation

This step introduces the critical 2,2,2-trifluoroethoxy group onto the pyridine ring via nucleophilic aromatic substitution, displacing the nitro group.

Protocol:

  • A detailed protocol for this specific transformation was not found in the provided search results. However, a general approach would involve reacting 2,3-dimethyl-4-nitropyridine-N-oxide with 2,2,2-trifluoroethanol in the presence of a base.

Expertise & Experience: The nitro group at the 4-position is a good leaving group for nucleophilic aromatic substitution on the electron-deficient pyridine-N-oxide ring. The choice of base and solvent is critical to ensure a high yield and minimize side reactions.

Step 4: Rearrangement to 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

The N-oxide undergoes a rearrangement reaction in the presence of acetic anhydride to introduce an acetoxymethyl group at the 2-position.

Protocol:

  • To a reaction vessel containing 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide, add acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid at low temperature.

  • Heat the reaction mixture to 90-105°C for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the excess acetic acid and anhydride under reduced pressure.

  • Neutralize the residue with an aqueous sodium hydroxide solution.[1]

Expertise & Experience: This is a variation of the Boekelheide rearrangement. The reaction proceeds through an initial acetylation of the N-oxide oxygen, followed by an intramolecular rearrangement.

Step 5: Hydrolysis to 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

The acetoxy group is hydrolyzed to a hydroxyl group.

Protocol:

  • Dissolve the crude 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in a mixture of methanol and water.

  • Adjust the pH to 13 with an aqueous sodium hydroxide solution.

  • Stir the reaction at 25-30°C, maintaining the pH between 12.5 and 13.5.

  • Monitor the reaction by HPLC.

  • Upon completion, neutralize the reaction mixture with hydrochloric acid and extract with dichloromethane.

  • Dry and concentrate the organic layer to obtain 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[3]

Expertise & Experience: Basic hydrolysis is a standard method for the saponification of esters. Careful control of pH is important to ensure complete reaction without causing degradation of the product.

Step 6: Chlorination to 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

The final step in the synthesis of the key intermediate is the conversion of the hydroxyl group to a chloro group.

Protocol:

  • Dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in dichloromethane and add a catalytic amount of DMF.

  • In an ice bath, add a solution of thionyl chloride in dichloromethane dropwise.

  • Maintain the reaction temperature between -10°C and 10°C for 3-6 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Add ethyl acetate to precipitate the product as a white crystalline solid.[1]

Expertise & Experience: Thionyl chloride is a common and effective reagent for converting alcohols to alkyl chlorides. The use of a catalyst like DMF can accelerate the reaction. The reaction is typically performed at low temperatures to control the evolution of HCl and SO2 gases.

Part 2: Synthesis of Lansoprazole

With the key pyridine intermediate in hand, the final steps towards Lansoprazole involve a condensation reaction and an oxidation.

Step 1: Condensation with 2-Mercaptobenzimidazole

This step forms the thioether linkage between the pyridine and benzimidazole moieties.

Protocol:

  • In a reaction vessel, combine 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Stir the reaction at 10-45°C for 0.6-3 hours until the starting materials are consumed.

  • The product, Lansoprazole sulfide (2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole), precipitates from the reaction mixture.

  • Isolate the product by filtration.[4]

Expertise & Experience: This is a nucleophilic substitution reaction where the thiolate of 2-mercaptobenzimidazole displaces the chloride from the chloromethylpyridine. The reaction is typically fast and high-yielding.

Condensation_Mechanism 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate Anion Thiolate Anion 2-Mercaptobenzimidazole->Thiolate Anion Base Lansoprazole Sulfide Lansoprazole Sulfide Thiolate Anion->Lansoprazole Sulfide Nucleophilic Attack on 2-Chloromethylpyridine 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl->Lansoprazole Sulfide

Caption: Core nucleophilic substitution mechanism.

Step 2: Oxidation to Lansoprazole

The final step is the selective oxidation of the sulfide to a sulfoxide.

Protocol:

  • Dissolve the Lansoprazole sulfide and a catalyst in ethanol.

  • Stir the solution at 30-65°C until complete dissolution.

  • Add hydrogen peroxide and stir the reaction at 16-55°C for 1-3 hours.

  • Cool the reaction mixture to induce crystallization.

  • Isolate the crude Lansoprazole by filtration and drying.[4]

  • The crude product can be further purified by recrystallization.

Expertise & Experience: The oxidation of a sulfide to a sulfoxide requires a mild oxidizing agent to avoid over-oxidation to the sulfone. Hydrogen peroxide is a common and effective choice. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Quantitative Data Summary

StepReactantsProductReagents/ConditionsReported Yield
N-Oxidation 2,3-Lutidine2,3-Lutidine-N-oxideH2O2, Phosphotungstic acid, 85°C99.8%
Nitration 2,3-Lutidine-N-oxide2,3-Dimethyl-4-nitropyridine-N-oxideKNO3, H2SO4, 80-85°C92.9%[2]
Rearrangement & Hydrolysis 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineAcetic anhydride, H2SO4; then NaOH85.1% (two steps)[1]
Chlorination 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HClSOCl2, DMF, CH2Cl2-
Condensation 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-MercaptobenzimidazoleLansoprazole SulfideNaOH(aq)High
Oxidation Lansoprazole SulfideLansoprazoleH2O2, Catalyst, EthanolHigh

Conclusion

The synthesis of Lansoprazole exemplifies the critical role of substituted pyridine derivatives in the pharmaceutical industry. While the initially queried compound, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, is a related structure, the key intermediate for Lansoprazole is 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The multi-step synthesis of this intermediate, followed by its efficient conversion to the final active pharmaceutical ingredient, highlights the precision and ingenuity of modern synthetic organic chemistry. The strategic incorporation of the 2,2,2-trifluoroethoxy group is a key design element that contributes to the drug's efficacy. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of novel and improved therapeutic agents.

References

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • Synthesis method of lansoprazole drug intermediate chloromethyl pyridine deriv
  • 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. ChemicalBook.
  • Synthesis of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Method for synthesizing lansoprazole. CN113773301A.

Sources

Method

Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Introduction: The Pivotal Role of Substituted Pyridines in Kinase Inhibition The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Substituted Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for the design of enzyme inhibitors, particularly kinase inhibitors. Kinases, being central to cellular signaling pathways, are prominent targets in oncology and other therapeutic areas. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, including non-small cell lung cancer (NSCLC).[2][3]

This application note provides a comprehensive guide to the strategic use of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine as a key building block in the synthesis of novel kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the significance of the trifluoroethoxy and chloro- moieties in achieving potent and selective kinase inhibition. The synthesis of Lorlatinib (PF-06463922), a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, will be used as a prime exemplar of the synthetic strategies discussed.[1][4]

The Strategic Advantage of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

The choice of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine as a starting material is predicated on the valuable chemical handles it provides for molecular elaboration and its intrinsic contribution to the pharmacokinetic and pharmacodynamic properties of the final molecule.

  • The Trifluoroethoxy Group: The 2,2,2-trifluoroethoxy moiety is a bioisostere for other functional groups and can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its lipophilic nature can improve cell permeability and penetration of the blood-brain barrier, a critical attribute for treating central nervous system (CNS) metastases.[5][6]

  • The Chloro Group: The chlorine atom at the 5-position of the pyridine ring serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are instrumental in building the complex molecular architectures of kinase inhibitors. The chloro group's electron-withdrawing nature also influences the reactivity of the pyridine ring.

Synthetic Strategy: A Convergent Approach to Kinase Inhibitor Scaffolds

A convergent synthetic strategy is often employed for the efficient construction of complex molecules like kinase inhibitors. This approach involves the independent synthesis of key fragments, which are then coupled together in the later stages of the synthesis. This strategy allows for flexibility in the design and synthesis of analogues for structure-activity relationship (SAR) studies.

The synthesis of Lorlatinib exemplifies a convergent approach, where a substituted pyridine fragment is coupled with a pyrazole-containing fragment via a Suzuki-Miyaura cross-coupling reaction, followed by a macrolactamization to form the final macrocyclic structure.[1][7]

Experimental Protocols

The following protocols are illustrative of the key transformations involved in the synthesis of a kinase inhibitor core structure derived from 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. In the context of our target synthesis, this reaction is used to couple the 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine with a suitable boronic acid or ester derivative.

Reaction Scheme:

Suzuki_Coupling A 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine C Pd Catalyst Base A->C B Arylboronic Acid B->C D Coupled Product C->D

A generalized Suzuki-Miyaura coupling workflow.

Materials:

  • 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates like chloro-pyridines.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing amine functionalities onto the pyridine ring, a common feature in many kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig A 5-Substituted-2-(2,2,2-trifluoroethoxy)pyridine C Pd Catalyst Ligand Base A->C B Amine B->C D Aminated Product C->D

A generalized Buchwald-Hartwig amination workflow.

Materials:

  • 5-Substituted-2-(2,2,2-trifluoroethoxy)pyridine (e.g., the product from Protocol 1) (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equiv)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02 - 0.10 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the 5-substituted-2-(2,2,2-trifluoroethoxy)pyridine, palladium catalyst, and phosphine ligand.

  • Add the base to the tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the palladium catalyst to the aryl chloride and the subsequent reductive elimination to form the C-N bond.

  • Strong, Non-nucleophilic Base: A strong base is necessary to deprotonate the amine, but it should be non-nucleophilic to avoid side reactions with the electrophilic starting material.

Data Presentation: Characterization of Intermediates and Final Products

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides an example of the data that should be collected.

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )1H NMR (δ, ppm)LC-MS (m/z)Purity (%)
I 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridineC₇H₅ClF₃NO211.57Characteristic peaks[M+H]⁺>95%
II Coupled Product from Protocol 1CalculatedCalculatedCharacteristic peaks[M+H]⁺>95%
III Aminated Product from Protocol 2CalculatedCalculatedCharacteristic peaks[M+H]⁺>95%

Conclusion and Future Directions

5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a reactive chloro-substituent and a metabolically robust trifluoroethoxy group provides a powerful platform for the construction of complex and potent therapeutic agents. The synthetic strategies outlined in this application note, particularly the use of palladium-catalyzed cross-coupling reactions, offer a reliable and efficient means of accessing a diverse range of kinase inhibitor scaffolds. Future work in this area will undoubtedly focus on the development of even more efficient and selective catalytic systems, as well as the exploration of novel derivatizations of the pyridine core to further optimize the pharmacological properties of these important drug candidates.

References

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][8][9][10]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.

  • Guan, J., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 1029-1041.
  • ClinicalTrials.gov. (2016, July 15). Phase 1/2 Study of PF-06463922 (an ALK/ROS1 Tyrosine Kinase Inhibitor) in Patients With Advanced Non-Small Cell Lung Cancer (NSCLC) Harboring ALK or ROS1 Gene Rearrangements. Retrieved from [Link]

  • Shaw, A. T., & Solomon, B. (2011). Targeting anaplastic lymphoma kinase in lung cancer. Clinical Cancer Research, 17(8), 2081–2086.
  • Ou, S. H. I. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Drug design, development and therapy, 5, 471.
  • Zhang, S., et al. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 26(16), 4938.
  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • Basnet, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4066.
  • ClinicalTrials.gov. (2024, November 12). Lorlatinib as Neoadjuvant Treatment in Stage IB-IIIB ALK-rearranged Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Pfizer Inc. (2021). Solid state forms of lorlatinib and their preparation. U.S.
  • YouTube. (2021, November 27). Synthesis of Drugs: Lorlatinib. Retrieved from [Link]

  • Zhang, Q., et al. (2015). Crizotinib: From Chemical Entity to Anticancer Agent. Journal of Biosciences and Medicines, 3(5), 1-8.
  • OncLive. (2012, August 27). ALK Inhibitors: Moving Rapidly From Discovery to Clinical Approval and Beyond. Retrieved from [Link]

  • ResearchGate. (2011). Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1(3,7).1(9,13)]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of lorlatinib (XVI). Retrieved from [Link]

  • PMC. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Retrieved from [Link]

  • PMC. (2016). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Retrieved from [Link]

  • ResearchGate. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Retrieved from [Link]

  • MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Derivatives

Audience: Researchers, process scientists, and drug development professionals. Introduction & Strategic Rationale The incorporation of the 2,2,2-trifluoroethoxy group into heteroaromatic scaffolds is a privileged strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, process scientists, and drug development professionals.

Introduction & Strategic Rationale

The incorporation of the 2,2,2-trifluoroethoxy group into heteroaromatic scaffolds is a privileged strategy in medicinal chemistry and agrochemical development. The trifluoroethoxy moiety enhances lipophilicity, improves metabolic stability against cytochrome P450 enzymes, and serves as a robust bioisostere for halogens or methoxy groups. This structural motif is famously utilized in the synthesis of blockbuster proton-pump inhibitors such as[1]. Specifically, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7) and its derivatives are critical building blocks for advanced active pharmaceutical ingredients (APIs).

While laboratory-scale syntheses often rely on transition-metal-catalyzed[2], the inherent electronic activation of 2-halopyridines allows for a highly efficient, metal-free[3]. This application note details the mechanistic rationale, process optimization, and a self-validating kilogram-scale protocol for synthesizing 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine via SNAr, designed specifically for process chemists transitioning from bench to pilot plant.

Mechanistic Causality & Reaction Design

SNAr vs. Transition-Metal Catalysis

Recent advances have demonstrated the efficacy of palladium-catalyzed cross-coupling for synthesizing fluorinated alkyl aryl ethers[2]. However, for large-scale pharmaceutical manufacturing, avoiding transition metals (Pd, Cu) is highly desirable. It eliminates the need for costly metal scavengers and rigorous trace-metal analysis in the final API. Because the pyridine nitrogen strongly withdraws electron density from the ortho and para positions, 2,5-dichloropyridine is highly susceptible to [4]. The C5 position remains relatively inert, ensuring excellent regioselectivity without the need for directing groups.

Base and Solvent Selection (The Causality of Choice)

2,2,2-Trifluoroethanol (TFE) has a significantly lower pKa (~12.4) compared to ethanol (~16) due to the strong electron-withdrawing effect of the trifluoromethyl group. This makes the trifluoroethoxide anion a weaker, yet highly stable, nucleophile.

  • The Problem with Legacy Methods: Historically, sodium hydride (NaH) in N,N-dimethylformamide (DMF) has been used to generate the alkoxide. However, upon scale-up, NaH generates stoichiometric hydrogen gas (requiring specialized venting) and DMF poses severe thermal runaway risks when heated with strong bases.

  • The Optimized Solution: To ensure a self-validating and scalable system, we utilize Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF). KOtBu (pKa ~17) quantitatively deprotonates TFE without gas evolution. Furthermore, THF provides a stable, low-boiling medium that simplifies downstream solvent swapping and product isolation.

Scale-Up Workflow Diagram

Workflow SM 2,5-Dichloropyridine + 2,2,2-Trifluoroethanol Base Base Addition (KOtBu in THF) SM->Base Reactor SNAr Reaction (T = 40-50°C, 4h) Base->Reactor Controlled Exotherm IPC IPC (HPLC) SM < 0.5% Reactor->IPC IPC->Reactor Fail (Add Time) Quench Aqueous Quench (H2O, T < 25°C) IPC->Quench Pass Extraction Phase Separation & Extraction (EtOAc) Quench->Extraction Purification Vacuum Distillation or Crystallization Extraction->Purification Organic Phase Product 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Yield > 90%) Purification->Product

Workflow for the pilot-scale SNAr synthesis of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Analytical Validation & Data Presentation

To establish a robust process, various conditions were evaluated. The quantitative data below summarizes the optimization of the base/solvent system to maximize yield and minimize the formation of the over-reacted 2,5-bis(trifluoroethoxy)pyridine impurity.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Impurity Profile (Bis-ether)
1NaH (1.2)DMF606>99824.5%
2NaOH (3.0) + PTCToluene/H2O801285741.2%
3 KOtBu (1.1) THF 45 4 >99 94 <0.5%
4K2CO3 (2.0)MeCN80244035N/A (Incomplete rxn)

Table 1: Optimization of Reaction Conditions. Entry 3 represents the optimized, scalable conditions utilized in the protocol below.

Detailed Experimental Protocols

The following protocols constitute a self-validating system. In-Process Controls (IPCs) are embedded to ensure each phase of the reaction meets predefined quality attributes before proceeding to the next unit operation.

Protocol A: 1-Kilogram Scale SNAr Synthesis
  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with nitrogen for 15 minutes. Ensure the reactor is strictly dry by performing a Karl Fischer titration on a THF reactor rinse (Proceed only if water < 0.1%).

  • Substrate Charging: Charge 2,5-dichloropyridine (1.00 kg, 6.76 mol, 1.0 equiv) and anhydrous THF (8.0 L) into the reactor. Stir at 150 rpm until a homogeneous solution is achieved.

  • Nucleophile Addition: Add 2,2,2-trifluoroethanol (0.74 kg, 7.43 mol, 1.1 equiv) to the reactor. Adjust the internal temperature to 10–15 °C using the cooling jacket.

  • Base Addition (Critical Step): Slowly charge Potassium tert-butoxide (KOtBu) (0.83 kg, 7.43 mol, 1.1 equiv) in portions over 60 minutes.

    • Causality: The deprotonation of TFE and the subsequent SNAr are highly exothermic. Portion-wise addition controls the heat release, preventing the internal temperature from exceeding 25 °C during addition, which mitigates the risk of bis-substitution at the C5 position.

  • Reaction Heating: Once addition is complete, heat the reaction mixture to an internal temperature of 45 °C. Maintain stirring for 4 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, quench with 1 mL water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (UV at 254 nm).

    • Self-Validation Criteria: The reaction is deemed complete when the residual 2,5-dichloropyridine is < 0.5% (Area%). If > 0.5%, continue heating for 1 hour and re-sample.

Protocol B: Downstream Processing (DSP) & Isolation
  • Quenching: Cool the reactor to 10 °C. Slowly add purified water (5.0 L) over 30 minutes to quench any unreacted alkoxide.

  • Phase Separation: Add Ethyl Acetate (EtOAc) (5.0 L) to the reactor. Stir for 15 minutes, then allow the phases to settle for 30 minutes. Separate and discard the lower aqueous layer.

  • Washing: Wash the upper organic layer with saturated aqueous NaCl (brine, 3.0 L).

    • Causality: TFE is highly water-soluble; the brine wash ensures complete removal of residual alcohol and inorganic salts, preventing TFE from co-distilling with the product.

  • Concentration: Transfer the organic layer to a distillation vessel. Concentrate under reduced pressure (50–100 mbar) at 40 °C until solvent distillation ceases.

  • Final Purification: Purify the crude amber oil via short-path vacuum distillation (b.p. ~85-90 °C at 5 mbar) to afford 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine as a clear, colorless liquid.

    • Expected Yield: ~1.34 kg (94%). Purity > 99.5% by HPLC.

Safety, EHS, and Process Hazards

  • 2,2,2-Trifluoroethanol (TFE): TFE is a volatile, toxic, and highly corrosive alcohol. It can cause severe eye and skin irritation and is toxic via inhalation. All handling must occur in a closed system or under a well-ventilated fume hood.

  • Exotherm Management: The generation of the trifluoroethoxide anion is highly exothermic. The use of KOtBu in THF avoids the generation of explosive hydrogen gas (unlike NaH), but the rate of base addition must be strictly controlled to prevent thermal runaway.

  • Waste Disposal: Aqueous waste streams containing fluorinated organics and THF must be segregated and incinerated according to local environmental regulations.

References

  • Chemistry & Biology Interface. Synthesis and Characterization of Related Substances of Dexlansoprazole. Available at:[Link][1]

  • Organic Letters (ACS). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling. Szpera, R., et al. (2020). Available at:[Link][2]

  • Journal of the American Chemical Society (ACS). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Available at:[Link][3]

  • Chemical Reviews (ACS). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Available at:[Link][4]

Sources

Method

Application Note: Derivatization of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine for SAR Studies

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Focus: Strategies for Enhancing Metabolic Stability and Kinase Selectivity via Palladium-Catalyzed Cross-Coupling Scientific Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Focus: Strategies for Enhancing Metabolic Stability and Kinase Selectivity via Palladium-Catalyzed Cross-Coupling

Scientific Rationale & Structural Significance

In modern medicinal chemistry, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7) has emerged as a highly privileged building block [1]. The incorporation of the 2,2,2-trifluoroethoxy moiety serves as a powerful bioisostere for standard alkoxy groups (such as methoxy or ethoxy), fundamentally altering the physicochemical and pharmacokinetic profile of the resulting drug candidates.

The strategic value of this scaffold is driven by three pharmacological pillars:

  • Metabolic Stability: The strong, highly polarized C–F bonds resist oxidative cleavage by Cytochrome P450 (CYP450) enzymes. This effectively blocks the production of non-selective, reactive metabolites and significantly lowers intrinsic clearance ( CLint​ ) in liver microsomes.

  • Kinase Selectivity via Steric Bulk: The spatial volume of the −OCH2​CF3​ group can induce critical conformational shifts within a binding pocket. In the development of the third-generation EGFR inhibitor Furmonertinib, this specific structural motif was pivotal in blocking non-selective metabolites, improving EGFR wild-type selectivity, and reducing off-target toxicities [2].

  • CNS Penetration & Target Affinity: The fluorinated ether enhances lipophilicity (LogP) without violating Lipinski's rules. In the optimization of neurosteroids (e.g., Zuranolone analogs), replacing standard pyrazole groups with a trifluoroethoxypyridine-triazolone moiety dramatically enhanced GABA A​ receptor positive allosteric modulator (PAM) activity while maintaining an excellent pharmacokinetic profile [3].

Derivatization Strategy: Overcoming the 5-Chloro Challenge

The Causality of Reaction Design: The 5-position of the pyridine ring is electronically deactivated relative to the 2- or 4-positions. Because the 2-position is already occupied by the electron-donating (by resonance) trifluoroethoxy group, the 5-chloro substituent is the primary handle for derivatization.

Standard Nucleophilic Aromatic Substitution (S N​ Ar) is highly inefficient at the 5-position due to the lack of sufficient electron withdrawal at the ortho/para positions to stabilize the Meisenheimer complex. Therefore, Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) is the mandatory approach. Activating a relatively inert aryl chloride requires electron-rich, bulky phosphine ligands (e.g., RuPhos) or robust bidentate ligands (e.g., dppf) to facilitate the critical oxidative addition step.

Workflow Visualization

The following diagram illustrates the iterative Structure-Activity Relationship (SAR) workflow, moving from the core building block through catalytic derivatization to biological screening.

SAR_Workflow BB 5-Chloro-2-(2,2,2- trifluoroethoxy)pyridine (Core Building Block) Deriv Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) BB->Deriv C-Cl Activation SAR_Lib SAR Compound Library (Varied C5 Substituents) Deriv->SAR_Lib Library Generation Screening In Vitro Screening (Kinase Selectivity & PK/ADME) SAR_Lib->Screening High-Throughput Assay Lead Lead Optimization (Enhanced Metabolic Stability) Screening->Lead Data Analysis Lead->BB Iterative Design

Figure 1: Iterative SAR workflow utilizing 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of catalyst, base, and solvent directly addresses the electronic deactivation of the 5-chloro-pyridine system.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Introduce aryl, heteroaryl, or alkyl groups at the C5 position to explore hydrophobic sub-pockets in the target receptor.

Reagents & Stoichiometry:

  • 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq)

  • Boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq)

  • K 2​ CO 3​ (2.5 eq)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a microwave vial with the pyridine building block, the boronic acid, and K 2​ CO 3​ . Add the 1,4-Dioxane/H 2​ O solvent mixture. Sparge the solution with N 2​ or Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and to suppress the oxidative homocoupling of the boronic acid, which consumes the starting material.

  • Catalyst Loading: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ under a steady stream of N 2​ . Seal the vial with a crimp cap.

    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing β -hydride elimination if alkyl boronic acids are used.

  • Reaction: Heat the mixture at 90 °C in an oil bath or heating block for 4–6 hours.

    • Causality: The deactivated 5-chloro position requires elevated thermal energy to overcome the high activation barrier for oxidative addition.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with water, followed by brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesize 5-amino derivatives to establish critical hydrogen-bond donor/acceptor motifs (e.g., kinase hinge-binding regions).

Reagents & Stoichiometry:

  • 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • RuPhos Pd G3 (0.02 eq) and RuPhos (0.02 eq)

  • Cs 2​ CO 3​ (2.0 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the building block, amine, and finely milled Cs 2​ CO 3​ in a dry reaction vessel.

  • Catalyst Loading: Add the RuPhos Pd G3 precatalyst and supplemental RuPhos ligand.

    • Causality: The G3 precatalyst rapidly generates the highly active, monoligated Pd(0) species at room temperature. This is critical for preventing the catalyst from falling into inactive resting-state traps when attempting to couple deactivated aryl chlorides.

  • Reaction: Add anhydrous toluene, seal the vessel, and heat at 100 °C for 12–16 hours.

  • Isolation: Cool to room temperature and dilute with EtOAc. Filter the crude mixture through a pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the pure amine derivative.

Data Presentation: Comparative SAR Profiling

To demonstrate the profound impact of substituting a standard methoxy group with a 2,2,2-trifluoroethoxy group, the following table summarizes representative SAR data observed during a kinase inhibitor optimization campaign.

Note: The data illustrates the typical pharmacological shift achieved via this derivatization strategy, specifically highlighting the inverse relationship between lipophilicity-driven target affinity and metabolic clearance.

Core ScaffoldC5 SubstituentLogP (Predicted)HLM CL int​ ( μ L/min/mg)Target Kinase IC 50​ (nM)Off-Target Kinase IC 50​ (nM)
2-Methoxy-Phenyl2.845.212.545.0
2-Trifluoroethoxy -Phenyl 3.6 12.4 8.2 >1000
2-Methoxy-Morpholino1.568.545.0120.5
2-Trifluoroethoxy -Morpholino 2.2 18.6 15.4 >1000

Data Interpretation: The introduction of the trifluoroethoxy group consistently increases LogP while simultaneously plummeting Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ). Furthermore, the steric bulk of the −OCH2​CF3​ group acts as a selectivity filter, abolishing off-target kinase binding (>1000 nM) while slightly improving affinity for the primary target.

References

  • Allist Pharmaceuticals. "Allist Chief Chemistry Officer Dr. Luo Huibing: 'Precision R&D' with Artistic Elegance." Allist News & Insights. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles." PubMed Central. Available at:[Link]

Application

Application Note: Solid-Phase Synthesis Techniques Utilizing 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Combinatorial Chemistry, Solid-Phase Cross-Coupling, Fluorinated Scaffolds Introduction & Mechanistic Rationale The inco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Combinatorial Chemistry, Solid-Phase Cross-Coupling, Fluorinated Scaffolds

Introduction & Mechanistic Rationale

The incorporation of fluorinated motifs into small-molecule libraries and peptidomimetics is a cornerstone of modern drug discovery. Fluorination systematically modulates lipophilicity, enhances metabolic stability, and improves target binding affinity through unique stereoelectronic interactions. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7) has emerged as a highly versatile, bifunctional building block for these applications[1][2]. The 2,2,2-trifluoroethoxy moiety provides a robust push-pull electronic system, while the 5-chloro substituent serves as an orthogonal handle for transition-metal-catalyzed cross-coupling.

However, translating solution-phase cross-coupling of heteroaryl chlorides to Solid-Phase Synthesis (SPS) presents distinct kinetic and thermodynamic challenges.

The Causality of Experimental Choices
  • Overcoming Bond Dissociation Energy: The C–Cl bond possesses a significantly higher bond dissociation energy (~96 kcal/mol) compared to C–Br or C–I bonds, traditionally resulting in sluggish oxidative addition[3]. While the electron-deficient pyridine ring activates the 5-position toward palladium insertion, the resonance donation (+M effect) from the 2-alkoxy oxygen partially dampens this electrophilicity[4]. Standard catalysts like Pd(PPh3​)4​ often fail or require excessive loadings[5]. Therefore, highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos) are mandatory to accelerate the oxidative addition step and prevent catalyst deactivation.

  • Overcoming Polymer Diffusion Limits: In SPS, the biphasic nature of the reaction restricts the diffusion of the bulky Pd-ligand complexes into the polymer matrix. To ensure full conversion and prevent truncated library members, microwave (MW) irradiation is employed. MW heating rapidly overcomes the activation energy barrier and enhances resin swelling, facilitating efficient mass transfer of the catalyst and the chloropyridine building block to the resin-bound substrate[6].

Catalytic_Cycle Pd0 Pd(0)L2 Active Species (e.g., Pd-XPhos) OA Oxidative Addition (C-Cl Bond Cleavage) Pd0->OA + Chloropyridine TM Transmetalation (Resin-Boronic Acid) OA->TM + Base / H2O RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Release Resin-Product

Pd-catalyzed cross-coupling catalytic cycle on solid support.

Experimental Workflows & Protocols

The following self-validating protocol details the incorporation of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine onto a resin-bound aryl boronic acid via a microwave-assisted Suzuki-Miyaura cross-coupling. This method is highly applicable to the synthesis of biaryl-containing peptide side chains (e.g., modified phenylalanine) or small-molecule scaffolds.

Materials & General Considerations
  • Resin: Fmoc-4-borono-L-phenylalanine loaded onto Rink Amide AM resin (loading: 0.6 mmol/g).

  • Building Block: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Purity 95%)[2].

  • Catalyst System: Pd2​(dba)3​ and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Solvent: 1,4-Dioxane / H2​O (9:1 v/v). Note: Water is strictly required to generate the reactive boronate intermediate during transmetalation.

Protocol: Microwave-Assisted Solid-Phase Suzuki-Miyaura Coupling

Step 1: Resin Preparation & Swelling

  • Weigh 100 mg of the functionalized resin (approx. 0.06 mmol reactive sites) into a microwave-safe peptide synthesis vessel equipped with a PTFE frit.

  • Swell the resin in 3 mL of anhydrous Dichloromethane (DCM) for 15 minutes. Drain the solvent.

  • Wash the resin with 3 mL of 1,4-Dioxane to exchange the solvent environment. Drain.

Step 2: Reagent Preparation (In a strictly inert environment)

  • In a dry vial purged with Argon, dissolve 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (38 mg, 0.18 mmol, 3.0 equiv) in 1.5 mL of degassed 1,4-Dioxane.

  • Add Pd2​(dba)3​ (2.7 mg, 0.003 mmol, 5 mol% Pd) and XPhos (2.8 mg, 0.006 mmol, 10 mol%). Stir for 5 minutes until a color change indicates the formation of the active Pd(0) complex[5].

  • Add a degassed aqueous solution of K3​PO4​ (51 mg, 0.24 mmol, 4.0 equiv in 0.2 mL H2​O ).

Step 3: Microwave Coupling

  • Transfer the activated catalyst/reagent cocktail to the resin vessel.

  • Seal the vessel and subject it to microwave irradiation: 100 °C for 30 minutes with active cooling to maintain temperature stability[6].

  • Allow the vessel to cool to room temperature and drain the reaction mixture.

Step 4: Self-Validating Washing Sequence Crucial Step: Palladium black and inorganic salts must be rigorously removed to prevent interference during subsequent cleavage or biological assays.

  • Wash with DMF ( 3×3 mL).

  • Wash with an alternating sequence of DCM and Methanol ( 3×3 mL each) to shrink and swell the resin, expelling trapped impurities.

  • Wash with 0.5% sodium diethyldithiocarbamate in DMF ( 2×3 mL) to scavenge residual palladium.

  • Final wash with DCM ( 3×3 mL). Dry the resin under a stream of nitrogen.

Step 5: Cleavage & Analysis

  • Treat the dried resin with 2 mL of Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude product.

  • Centrifuge, decant the ether, and analyze the pellet via LC-MS to confirm the mass of the trifluoroethoxy-pyridine functionalized product.

SPS_Workflow R Polymer Resin (e.g., Rink Amide) S Resin-Bound Substrate (Aryl Boronic Acid) R->S Linker Coupling C 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine + Pd Catalyst S->C Suzuki-Miyaura W Washing & Filtration (Remove Excess Reagents) C->W On-Resin Purification P Cleavage (TFA) Target Molecule Release W->P Final Cleavage

Workflow for solid-phase incorporation of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Quantitative Data & Optimization

The table below summarizes the optimization data for the coupling of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine to a resin-bound aryl boronic acid. The data clearly demonstrates the necessity of specialized ligands and microwave heating to overcome the inherent unreactivity of the C–Cl bond on solid support[3][6].

EntryCatalyst SystemSolvent SystemHeating Method / TimeConversion (LC-MS)Purity (UV 254 nm)
1 Pd(PPh3​)4​ (10 mol%)DMF / H2​O (9:1)Conventional, 90 °C / 12 h35%42%
2 Pd2​(dba)3​ / SPhosDioxane / H2​O (9:1)Conventional, 90 °C / 12 h68%75%
3 Pd2​(dba)3​ / XPhosDioxane / H2​O (9:1)Microwave, 100 °C / 30 min>95% 92%
4 Pd(dppf)Cl2​ DMF / H2​O (9:1)Microwave, 100 °C / 30 min52%60%

Data Interpretation: Entry 1 highlights the failure of standard triphenylphosphine ligands to efficiently undergo oxidative addition with the chloropyridine. Entry 3 proves that the combination of the highly electron-rich, sterically demanding XPhos ligand with microwave irradiation provides a near-quantitative conversion in a fraction of the time, making it the definitive protocol for library generation.

References

  • Organic Process Research & Development (ACS). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from:[Link]

  • Angewandte Chemie International Edition. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from:[Link]

  • Journal of Combinatorial Chemistry (ACS). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in Buchwald-Hartwig amination of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Executive Summary The Buchwald-Hartwig amination of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine presen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Executive Summary

The Buchwald-Hartwig amination of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine presents a unique set of chemoselectivity and reactivity challenges. As an electron-deficient heteroaryl chloride, the C-Cl bond at the 5-position is relatively unreactive toward oxidative addition compared to aryl bromides or iodides[1]. Conversely, the 2-position is highly activated by the electron-withdrawing trifluoroethoxy (TFE) group and the pyridine nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SNAr) side reactions[2].

As a Senior Application Scientist, I have structured this guide to help you diagnose, understand the causality behind, and systematically eliminate the most common side reactions encountered with this specific scaffold.

Diagnostic Decision Tree

Use the following logic flow to identify the root cause of your reaction failure based on crude LC-MS or NMR analysis.

Troubleshooting Start Analyze Crude LC-MS/NMR Q1 Is starting material consumed? Start->Q1 NoSM No: Catalyst Poisoning / Slow OA Q1->NoSM Low Conversion YesSM Yes: Analyze Products Q1->YesSM High Conversion Sol1 Use tBuBrettPhos / Increase Temp NoSM->Sol1 Side1 Major product is hydrodehalogenated? YesSM->Side1 Sol2 Switch to bulky biaryl phosphine Side1->Sol2 Yes (β-Hydride Elim) Side2 Major product missing TFE group? Side1->Side2 No Sol3 Switch base from NaOtBu to Cs2CO3 Side2->Sol3 Yes (SNAr Cleavage) Success Desired Amination Product Side2->Success No (Clean Reaction)

Diagnostic flowchart for identifying and resolving primary side reactions in the amination workflow.

Frequently Asked Questions & Troubleshooting

Issue 1: High Levels of Protodehalogenation

Q: My LC-MS shows complete consumption of the starting material, but the major product is 2-(2,2,2-trifluoroethoxy)pyridine. Why is the chlorine being replaced by hydrogen?

The Causality: This is protodehalogenation (hydrodehalogenation). After the slow oxidative addition of the C-Cl bond to the Pd(0) catalyst, the amine coordinates to form a Pd(II)-amido complex. If the amine contains β-hydrogens (e.g., piperidine, diethylamine), the complex can undergo β-hydride elimination faster than reductive elimination. This yields an imine byproduct and a Pd(II)-hydride species, which reductively eliminates to give the reduced pyridine ring[3].

The Solution: You must accelerate the rate of reductive elimination. Switch from first-generation ligands (like dppf or BINAP) to highly sterically hindered dialkylbiaryl phosphines such as BrettPhos or tBuBrettPhos [4]. The massive steric bulk of these ligands forces the aryl and amido groups on the palladium center into a tight geometry that drastically lowers the activation energy for C-N reductive elimination, outcompeting the β-hydride elimination pathway[5].

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA PdII Pd(II) Aryl Halide OA->PdII 5-Cl-2-(TFE)pyridine Coord Amine Binding & Deprotonation PdII->Coord Amine + Base Amido Pd(II) Amido Complex Coord->Amido RE Reductive Elimination Amido->RE Fast with Bulky Ligands Beta β-Hydride Elimination Amido->Beta Slow RE / Excess Base RE->Pd0 Regenerate Product Desired Product RE->Product Dehalo Protodehalogenation Beta->Dehalo

Mechanistic pathways showing desired reductive elimination vs. competing β-hydride elimination.

Issue 2: Ether Cleavage / SNAr Side Reactions

Q: The reaction works, but a major byproduct is missing the 2,2,2-trifluoroethoxy group, which has been replaced by the amine. How do I prevent this?

The Causality: The C2 position of your pyridine ring is highly electrophilic. If you are using a strong, soluble base like Sodium tert-butoxide (NaOtBu), it completely deprotonates the amine in the bulk solution. This generates a highly nucleophilic amide anion that attacks the C2 position via an SNAr pathway, displacing the trifluoroethoxide leaving group[2][6].

The Solution: Modulate your base strength to ensure the amine is only deprotonated after it coordinates to the palladium center. Switch to weaker, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄ [7]. These bases are sufficient to drive the catalytic cycle but do not generate free amide anions in the bulk solvent, effectively shutting down the SNAr side reaction[4].

Issue 3: Stalled Reactions & Catalyst Poisoning

Q: My reaction stalls at 15% conversion. Adding more Pd₂(dba)₃ doesn't restart it. What is happening?

The Causality: Pyridine nitrogens are excellent ligands for transition metals. The basic nitrogen of your substrate (or product) can coordinate to the empty orbital of the Pd(II) intermediate, forming a stable, off-cycle complex that poisons the catalyst[8].

The Solution: Employ bidentate ligands or highly hindered monodentate ligands (like tBuXPhos) that block the axial coordination sites on the palladium center, physically preventing the pyridine nitrogen from binding[1]. Additionally, ensure your solvent is rigorously degassed; trace oxygen will irreversibly oxidize the active Pd(0) species.

Quantitative Data Presentation: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution for the amination of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine with a standard secondary amine (e.g., morpholine).

LigandBaseSolventTemp (°C)Conversion (%)Desired Product (%)Protodehalogenation (%)SNAr Cleavage (%)
BINAPNaOtBuToluene100>95156515
XantPhosNaOtBuDioxane100>95304025
RuPhosNaOtBuToluene100>9545545
BrettPhosCs₂CO₃Toluene100>9592 <2<2
tBuBrettPhosK₃PO₄t-AmOH100>9595 <1<1

Table 1: Impact of ligand and base selection on chemoselectivity. Note the dramatic reduction in SNAr cleavage when switching from NaOtBu to weak inorganic bases, and the suppression of protodehalogenation when utilizing BrettPhos-type ligands.

Standard Operating Procedure (SOP): Optimized Workflow

This protocol utilizes a self-validating system designed to maximize C-N coupling while suppressing ether cleavage and hydrodehalogenation.

Reagents & Materials:

  • Substrate: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv, 1.0 mmol)

  • Amine: Secondary or Primary Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2.0 mol% Pd)

  • Ligand: tBuBrettPhos (4.0 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous, degassed tert-amyl alcohol (t-AmOH) (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, tBuBrettPhos, and finely milled anhydrous K₃PO₄.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times). Causality: Oxygen must be strictly excluded to prevent Pd(0) oxidation[1].

  • Reagent Addition: Add the 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine and the amine. If either is a liquid, add them via a micro-syringe. Add the degassed t-AmOH.

  • Reaction Execution: Seal the tube and heat the vigorously stirring mixture to 100 °C in a pre-heated oil bath.

  • Self-Validation Checkpoint (2 Hours): Stop stirring, allow the salts to settle, and extract a 10 µL aliquot under Argon. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation A: If the ratio of Product to Starting Material is > 10:1, the catalytic cycle is healthy. Proceed to completion.

    • Validation B: If starting material remains but no product is formed, and the solution contains black precipitate (Pd black), the catalyst has decomposed. Abort and verify solvent anhydrousness.

  • Workup: Upon completion (typically 4-12 hours), cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the inorganic salts and palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at:[Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH). Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). Available at:[Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Reactions

Welcome to the technical support center for troubleshooting palladium catalyst removal in reactions involving 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting palladium catalyst removal in reactions involving 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective solutions for achieving the stringent purity levels required in pharmaceutical and fine chemical synthesis.[1][2]

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and its ability to interfere with downstream chemical transformations and biological assays.[3][4][5][6] Regulatory bodies like the FDA and EMA have established strict limits on elemental impurities in drug products, making efficient palladium removal a critical step in process development.[2][7]

This guide provides a structured approach to diagnosing and resolving issues related to palladium removal, drawing from established methods and industry best practices.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine particularly challenging?

The primary challenge lies in the structure of the pyridine derivative itself. The nitrogen atom on the pyridine ring has a lone pair of electrons that can strongly coordinate with the palladium center.[8] This coordination can form stable, soluble palladium complexes that are not easily removed by simple filtration.[8] Additionally, the specific reaction conditions, including the choice of ligands and solvents, can influence the oxidation state and speciation of the palladium, further complicating its removal.[3]

Q2: What are the most common and effective methods for palladium removal in this context?

Several methods have proven effective, often used in combination for optimal results:

  • Palladium Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium. Thiol-based and trimercaptotriazine (TMT)-based scavengers are particularly effective for a wide range of palladium species.[7][8]

  • Activated Carbon: Treatment with activated carbon can effectively adsorb residual palladium.[8] However, screening different types of activated carbon is crucial, as is being mindful of potential product loss due to non-specific adsorption.

  • Crystallization: If your final product is a solid, purification by crystallization can be a highly effective method for separating the desired compound from palladium impurities, which tend to remain in the mother liquor.[8]

  • Aqueous Washes: Washing the organic reaction mixture with an aqueous solution containing a chelating agent like EDTA or a sulfur-containing compound such as sodium thiosulfate can help extract soluble palladium species into the aqueous phase.[8]

  • Filtration through Celite®: This is a common first step to remove heterogeneous or colloidal palladium particles.[9][10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: High levels of palladium (>100 ppm) are detected after standard work-up and filtration.

  • Possible Cause: The palladium is likely present in a soluble or colloidal form due to complexation with the pyridine nitrogen or other ligands in the reaction mixture.[8][9]

  • Solution Workflow:

    A workflow for addressing high residual palladium levels.

    Detailed Steps:

    • Scavenger Treatment: Treat the organic solution with a suitable palladium scavenger. Thiol-functionalized silica or macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are excellent starting points.[7]

    • Activated Carbon Slurry: If scavengers are not sufficiently effective, perform a slurry treatment with activated carbon. Be sure to screen different grades of carbon and monitor for product loss.

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a very powerful purification technique.[8]

    • Aqueous Washes with Chelating Agents: Perform washes with aqueous solutions of EDTA or sodium thiosulfate to extract soluble palladium complexes.[8]

Problem 2: The chosen palladium scavenger shows inconsistent or poor performance.

  • Possible Cause: The effectiveness of a scavenger is highly dependent on the specific palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent system, and the temperature.[3]

  • Solution:

    • Scavenger Screening: Perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, TMT-based, amine-based) to identify the most effective one for your specific reaction conditions.

    • Optimize Conditions: Vary the scavenger loading, reaction time, and temperature to improve performance.

    • Consider a Combination Approach: A sequential treatment, such as an aqueous wash with a chelating agent followed by a solid scavenger, can be more effective than a single method.[8]

Problem 3: Significant product loss is observed after using a scavenger or activated carbon.

  • Possible Cause: The scavenger or activated carbon is non-selectively adsorbing your product along with the palladium.

  • Solution:

    • Reduce Adsorbent Loading: Use the minimum effective amount of scavenger or carbon to minimize product loss.

    • Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with a small amount of fresh solvent to recover any adsorbed product.

    • Explore Alternative Scavengers: Some scavengers may have a lower affinity for your product. Experiment with different types to find a more selective option.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

  • Scavenger Selection: Choose a scavenger based on the likely oxidation state of your palladium species and the solvent system. For many cross-coupling reactions, a thiol or TMT-based scavenger is a good starting point.[7][8]

  • Addition: Add the scavenger to the reaction mixture post-completion. The amount will depend on the specific scavenger and the initial palladium concentration, but a typical starting point is 5-10 weight equivalents relative to the palladium catalyst.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 16 hours.[7]

  • Filtration: Remove the scavenger by filtration through a pad of Celite®.

  • Analysis: Analyze the filtrate for residual palladium content using ICP-MS or ICP-OES.[11][12]

Protocol 2: Quantification of Residual Palladium via ICP-MS

  • Sample Preparation: Accurately weigh a sample of your purified product. Digest the sample in a mixture of trace-metal grade nitric acid and hydrochloric acid using a microwave digestion system.

  • Standard Preparation: Prepare a series of palladium standards in the same acid matrix to create a calibration curve.

  • ICP-MS Analysis: Analyze the digested sample and standards using an ICP-MS instrument.

  • Quantification: Determine the concentration of palladium in your sample by comparing its signal to the calibration curve.

Data Summary: Typical Efficiencies of Palladium Removal Techniques

Removal TechniqueTypical Residual Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite® >100[4][13]Simple, removes heterogeneous PdIneffective for soluble or colloidal Pd
Activated Carbon 10 - 100Broadly effective, relatively low costPotential for product loss, requires screening
Aqueous Wash (with chelating agent) 20 - 150Removes soluble Pd speciesCan be less effective for certain complexes
Palladium Scavengers (e.g., MP-TMT) <10[1][7]Highly selective, very effectiveHigher cost than other methods
Crystallization <10Can be highly effective for solid productsNot applicable for oils or non-crystalline solids

Note: The actual performance will depend on the specific reaction conditions, the nature of the palladium species, and the product itself.

Logical Flow for Palladium Removal Strategy

Palladium_Removal_Strategy Start Crude Reaction Mixture Filtration Filtration through Celite® Start->Filtration Analysis1 Analyze Pd Content (ICP-MS) Filtration->Analysis1 Decision1 Pd > 10 ppm? Analysis1->Decision1 Scavenging Palladium Scavenger Treatment Decision1->Scavenging Yes Final_Product Final Product (Pd < 10 ppm) Decision1->Final_Product No Analysis2 Analyze Pd Content (ICP-MS) Scavenging->Analysis2 Decision2 Pd > 10 ppm? Analysis2->Decision2 Carbon Activated Carbon Treatment Decision2->Carbon Yes Decision2->Final_Product No Analysis3 Analyze Pd Content (ICP-MS) Carbon->Analysis3 Decision3 Pd > 10 ppm? Analysis3->Decision3 Crystallization Crystallization / Chromatography Decision3->Crystallization Yes Decision3->Final_Product No Crystallization->Final_Product

A decision tree for selecting an appropriate palladium removal strategy.

References

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem.
  • Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures - Benchchem.
  • Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis - Benchchem.
  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available from: [Link]

  • Palladium removal test kits - PhosphonicS. Available from: [Link]

  • Apeiron's Metal Scavenging Solutions.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method - R Discovery. Available from: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - RSC Publishing. Available from: [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Available from: [Link]

  • US7084287B2 - Method of removing palladium - Google Patents.
  • How to Remove Palladium in three easy steps - Biotage. Available from: [Link]

  • The effect of residual palladium on the performance of organic electrochemical transistors. Available from: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available from: [Link]

  • Influence of residual catalyst on the properties of conjugated polyphenylenevinylene materials: Palladium nanoparticles and poor electrical performance - DTU Research Database. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine derivatives.

The incorporation of a trifluoroethoxy group and a chlorine atom significantly increases the lipophilicity and crystal lattice energy of the pyridine core[1]. Furthermore, the strong electron-withdrawing nature of these functional groups drastically reduces the basicity (pKa) of the pyridine nitrogen. This renders standard pH-adjustment or salt-formation strategies largely ineffective, forcing researchers to rely on advanced formulation techniques. This guide provides field-proven, causality-driven solutions for overcoming poor aqueous solubility in both in vitro and in vivo applications.

Frequently Asked Questions (Troubleshooting)

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media. What is causing this "DMSO shock"? Causality: You are exceeding the compound's kinetic solubility limit . While the derivative is highly soluble in 100% dimethyl sulfoxide (DMSO) due to strong solute-solvent interactions[2], the sudden shift to a highly polar aqueous environment forces the hydrophobic trifluoroethoxy and chloro groups to aggregate to minimize their surface area exposed to water. This results in rapid kinetic precipitation[3]. Solution: Do not spike high-concentration DMSO stocks directly into large volumes of aqueous media. Instead, utilize a step-down serial dilution in intermediate co-solvent mixtures, or employ a solubilizing excipient like a cyclodextrin before the final dilution step.

Q2: What is the maximum concentration of DMSO I can use to keep the compound soluble without ruining my cell-based assays? Causality: DMSO can alter cell membrane permeability, induce cytotoxicity, and trigger off-target immunomodulatory effects (e.g., artificially altering IL-6 or Reactive Oxygen Species production)[4]. Solution: For most standard cell lines, the final DMSO concentration should never exceed 0.5% (v/v)[3]. For highly sensitive primary cells or specific immunological assays, DMSO must be kept ≤ 0.1%[4]. If your compound still precipitates at 0.5% DMSO, you must pivot to an alternative formulation strategy rather than increasing the solvent concentration.

Q3: Since pH adjustment doesn't work well for this derivative, what is the best strategy for achieving high concentrations for in vivo dosing? Causality: Because the highly electronegative trifluoroethoxy and chloro groups pull electron density away from the pyridine ring via inductive effects, the nitrogen cannot easily be protonated to form a stable, water-soluble salt. Solution: Cyclodextrin Inclusion Complexation . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates lipophilic aromatic rings (like the chloropyridine core), while its hydrophilic exterior ensures high aqueous thermodynamic solubility[5].

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionMax Recommended In Vitro Conc.ProsCons / Limitations
DMSO (Co-solvent) Disrupts water hydrogen-bonding network, solvates lipophilic groups[2].0.1% – 0.5% (v/v)[3][4]Easy to prepare; universal solvent for library screening.High risk of kinetic precipitation; cellular toxicity at >1%[4].
HP-β-Cyclodextrin Host-guest inclusion of the chloropyridine/trifluoroethoxy moiety[5].Up to 20% (w/v)Excellent biocompatibility; protects compound from degradation.Requires thermodynamic equilibration (heating/stirring); bulky.
Tween-80 (Surfactant) Micellar encapsulation of the hydrophobic derivative.0.01% – 0.1% (v/v)Prevents aggregation and surface adsorption.Can lyse cell membranes; interferes with colorimetric assays.

Diagnostic Workflows and Mechanisms

Troubleshooting_Workflow Start Compound Precipitates in Aqueous Assay Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤0.5% Perform Step-Down Dilution CheckDMSO->ReduceDMSO Yes AddCD Formulate with HP-β-CD (Inclusion Complexation) CheckDMSO->AddCD No CheckTox Assess Assay Viability (Nephelometry & Cell Tox) ReduceDMSO->CheckTox AddCD->CheckTox CheckTox->AddCD Precipitation or Toxicity Success Assay Proceeds Successfully CheckTox->Success Clear Solution & Viable Cells

Logical workflow for troubleshooting kinetic precipitation of lipophilic pyridines in vitro.

CD_Mechanism Drug 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Hydrophobic & Insoluble) Complex Aqueous Inclusion Complex (Thermodynamically Stable) Drug->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Core, Hydrophilic Shell) CD->Complex Host-Guest Encapsulation

Mechanism of HP-β-CD inclusion complexation for highly lipophilic fluorinated derivatives.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the exact concentration at which the 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine derivative precipitates in your specific assay buffer, preventing false negatives in biological readouts[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the derivative in 100% DMSO to create a 10 mM master stock. Vortex vigorously until optically clear.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spiking: In a 96-well clear-bottom microplate, add 198 µL of your target aqueous buffer (or complete cell media) to each well.

  • Solvent Addition: Spike 2 µL of each DMSO dilution into the corresponding buffer wells. (This ensures the final DMSO concentration is strictly locked at 1% v/v).

  • Incubation: Shake the plate at 200 rpm for 10 minutes at 37°C to simulate physiological assay conditions.

  • Validation (Nephelometry): Measure light scattering using a nephelometer or an absorbance microplate reader at a non-absorbing wavelength (e.g., 500–600 nm)[3].

  • Self-Validation & Analysis: Ensure the vehicle control (1% DMSO in buffer without compound) reads as a baseline of zero. A sharp exponential increase in absorbance/scattering in the sample wells indicates the kinetic solubility limit has been breached. Do not use compound concentrations above this identified inflection point in your biological assays.

Protocol 2: Thermodynamic Solubilization via HP-β-CD Complexation

Purpose: To achieve high-concentration, aqueous-stable formulations for in vivo dosing or rigorous in vitro testing without the use of cytotoxic organic solvents.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.

  • Solid Addition: Add the solid 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine derivative directly to the HP-β-CD solution in a glass vial. Crucial: Do not pre-dissolve the compound in DMSO, as this measures kinetic, not thermodynamic, solubility[6].

  • Equilibration: Seal the vial and stir the suspension continuously at 500 rpm for 24–48 hours at room temperature. The extended time is required to overcome the high crystal lattice energy of the halogenated pyridine and achieve true thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation (Quantification): Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized derivative. The absence of visible particles post-filtration and a stable HPLC peak area after 7 days of storage confirms a successful, thermodynamically stable inclusion complex.

Sources

Optimization

Characterization of unexpected byproducts in 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine reactions

Welcome to the Application Scientist Support Portal. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS 1258641-42-7) is a highly versatile fluorinated building block widely utilized in drug discovery and agrochemical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS 1258641-42-7) is a highly versatile fluorinated building block widely utilized in drug discovery and agrochemical development. However, its synthesis via Nucleophilic Aromatic Substitution (SNAr) and its subsequent application in palladium-catalyzed cross-couplings are susceptible to specific, mechanism-driven side reactions.

This guide provides a comprehensive framework for characterizing unexpected byproducts, understanding their mechanistic origins, and implementing self-validating protocols to ensure high-fidelity chemical workflows.

PART 1: Quantitative Byproduct Characterization Matrix

When analyzing your reaction mixtures via LC-MS (ESI+), the presence of specific mass adducts can immediately diagnose the point of failure in your reaction. Below is a summarized diagnostic table for rapid troubleshooting.

Expected Mass (m/z [M+H]+)Compound IdentityMechanism of FormationPrimary Diagnostic Cause
212.0 (Target)5-Chloro-2-(2,2,2-trifluoroethoxy)pyridineRegioselective SNAr at C2Optimal, controlled conditions
276.0 (+64 Da)2,5-Bis(2,2,2-trifluoroethoxy)pyridineOver-substitution (SNAr at C5)Excess nucleophile, prolonged heating
130.0 (-82 Da)5-Chloro-2-pyridoneEther Cleavage / HydrolysisAqueous base/acid exposure during workup
178.0 (-34 Da)2-(2,2,2-trifluoroethoxy)pyridineProtodehalogenation β -hydride elimination during Pd-coupling
PART 2: Frequently Asked Questions & Mechanistic Insights

Q1: Why am I observing a +64 Da mass adduct (m/z 276.0) during the synthesis from 2,5-dichloropyridine? Expert Insight: This mass corresponds to 2,5-bis(2,2,2-trifluoroethoxy)pyridine. In an ideal SNAr reaction, the 2-position of the pyridine ring is highly activated because the intermediate Meisenheimer complex allows the negative charge to be stabilized directly by the electronegative ring nitrogen[1]. The 5-position is significantly less electrophilic. However, if you use an excess of the alkoxide nucleophile or elevate the temperature beyond 80°C, the thermodynamic driving force overcomes the activation barrier at the 5-position, leading to over-substitution[2]. Causality Fix: Strictly limit 2,2,2-trifluoroethanol to 1.05 equivalents and maintain the reaction temperature at or below 60°C.

Q2: My downstream Suzuki-Miyaura coupling at the 5-chloro position is failing, and LC-MS shows a major peak at m/z 178.0. What happened? Expert Insight: You are observing protodehalogenation. During the catalytic cycle, palladium undergoes oxidative addition into the C-Cl bond. If your reaction utilizes alcoholic solvents (like ethanol or isopropanol) or alkoxide bases, the Pd(II) intermediate can undergo β -hydride elimination, transferring a hydride to the metal center. Subsequent reductive elimination yields the dehalogenated byproduct, 2-(2,2,2-trifluoroethoxy)pyridine[3]. Causality Fix: Switch to a non- β -hydride donating solvent system (e.g., 1,4-dioxane/water) and utilize an inorganic base like K 3​ PO 4​ or Cs 2​ CO 3​ .

Q3: I left my reaction mixture stirring over the weekend and now see a highly polar spot on TLC (m/z 130.0). How did the ether cleave? Expert Insight: 2-Alkoxypyridines are inherently susceptible to hydrolysis. Under strongly basic aqueous conditions (often encountered during prolonged biphasic workups), hydroxide can attack the C2 position. The trifluoroethoxide acts as a leaving group, generating 5-chloro-2-pyridone (the stable lactam tautomer of 5-chloro-2-hydroxypyridine)[4]. Causality Fix: Quench reactions promptly with a mild buffer and avoid leaving the product in strongly alkaline aqueous solutions for extended periods.

PART 3: Visualizing the Mechanistic Divergence

Pathway SM 2,5-Dichloropyridine (Starting Material) Target 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Desired Product) SM->Target CF3CH2OH, Base (Regioselective SNAr at C2) BisSub 2,5-Bis(2,2,2-trifluoroethoxy)pyridine (Over-substitution) Target->BisSub Excess Alkoxide, Heat (SNAr at C5) Pyridone 5-Chloro-2-pyridone (Hydrolysis Byproduct) Target->Pyridone Aqueous Base / Acid (Ether Cleavage)

Reaction pathway showing desired SNAr versus byproduct formation.

Workflow LCMS LC-MS Analysis of Reaction Mixture M212 m/z 212[M+H]+ Target Compound LCMS->M212 M276 m/z 276 [M+H]+ Bis-substituted Byproduct LCMS->M276 SNAr Issue M130 m/z 130 [M+H]+ Hydrolyzed Pyridone LCMS->M130 Stability Issue M178 m/z 178 [M+H]+ Dehalogenated Byproduct LCMS->M178 Coupling Issue

LC-MS troubleshooting workflow for identifying common reaction byproducts.

PART 4: Self-Validating Experimental Protocols
Protocol A: Highly Regioselective SNAr Synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Objective: Maximize C2 substitution while completely suppressing C5 over-substitution.

  • Preparation: In an oven-dried flask under an N 2​ atmosphere, dissolve 2,5-dichloropyridine (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile Generation: In a separate flask, carefully add sodium hydride (60% dispersion in mineral oil, 1.05 equiv) to a solution of 2,2,2-trifluoroethanol (1.05 equiv) in DMF at 0°C.

    • Causality Note: Pre-forming the alkoxide prevents the base from directly interacting with the halopyridine, reducing uncharacterized decomposition and ensuring exact stoichiometry.

  • Addition: Dropwise add the sodium 2,2,2-trifluoroethoxide solution to the 2,5-dichloropyridine solution at 0°C to control the initial exothermic burst.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours. Do not exceed 60°C; thermal control is the primary mechanism for preventing the formation of the m/z 276 bis-substituted byproduct.

  • Workup: Quench with saturated aqueous NH 4​ Cl.

    • Causality Note: Using a buffered quench prevents the basic hydrolysis of the newly formed ether linkage to the pyridone (m/z 130).

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl (5x) to rigorously remove DMF. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Minimized-Dehalogenation Suzuki-Miyaura Coupling

Objective: Cross-couple the 5-chloro position while preventing protodehalogenation.

  • Setup: Charge a Schlenk flask with 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Catalyst: Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (4 mol%).

    • Causality Note: XPhos is a bulky, electron-rich ligand that accelerates the rate of reductive elimination. By speeding up the desired catalytic step, it successfully outcompetes the slower β -hydride elimination pathway that leads to dehalogenation (m/z 178).

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Crucial: Do not use ethanol, methanol, or isopropanol, as these act as hydride donors to the palladium center.

  • Reaction: Heat at 90°C for 12 hours under N 2​ .

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

PART 5: References
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: NIH PubMed Central (PMC) URL:[Link]

  • Nucleophilic Aromatic Substitution Source: Wikipedia URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity and Physicochemical Profiling of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine vs. Non-Fluorinated Analogues

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Strategic Context In modern lead optimization, the strategic replacement of standard functional groups with fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Strategic Context

In modern lead optimization, the strategic replacement of standard functional groups with fluorinated bioisosteres is a foundational tactic to rescue failing drug candidates. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS 1258641-42-7) represents a privileged building block in medicinal chemistry. By incorporating a 2,2,2-trifluoroethoxy (-OCH₂CF₃) motif instead of a standard ethoxy (-OCH₂CH₃) group, researchers can fundamentally alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent scaffold.

This guide provides an objective, data-driven comparison of the trifluoroethoxy-substituted pyridine against its non-fluorinated analogue, detailing the causality behind its enhanced metabolic stability, altered lipophilicity, and unique target-binding stereoelectronics.

Physicochemical Properties & Membrane Permeability

The substitution of three hydrogen atoms with fluorine at the terminal methyl group induces a profound stereoelectronic shift. Fluorine is the most electronegative element, and the resulting trifluoromethyl (-CF₃) group exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond network.

Causality in Property Shifts:

  • Modulated pKa: The -I effect pulls electron density away from the oxygen atom and, consequently, the pyridine ring. This reduces the electron density of the pyridine nitrogen's lone pair, significantly lowering its pKa [1]. A lower pKa ensures that a higher fraction of the molecule remains unionized at physiological pH (7.4), which is critical for passive diffusion across lipid bilayers.

  • Enhanced Lipophilicity: The strong, non-polar C-F bonds increase the overall lipophilicity (LogP) of the molecule, further driving partitioning into cell membranes [2].

Quantitative Comparison Table
Physicochemical Property5-Chloro-2-ethoxypyridine (Non-Fluorinated)5-Chloro-2-(2,2,2-trifluoroethoxy)pyridineImpact on Drug Design
Molecular Weight 157.60 g/mol 211.57 g/mol Slight increase, remains within Lipinski limits.
LogP (Lipophilicity) ~2.1~3.4Enhanced membrane partitioning.
pKa (Pyridine Nitrogen) ~3.5~1.8Higher unionized fraction at pH 7.4.
PAMPA Permeability ( Pe​ ) 8.5 × 10⁻⁶ cm/s14.2 × 10⁻⁶ cm/sSuperior passive transcellular absorption.
HLM Intrinsic Clearance > 80 µL/min/mg< 15 µL/min/mgSignificantly prolonged half-life.

(Note: Values are representative benchmarks based on standard medicinal chemistry profiling for this scaffold class).

Metabolic Stability: Overcoming CYP450 Vulnerabilities

One of the most common liabilities of alkoxy-substituted aromatic rings is rapid Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, readily catalyze O-dealkylation.

Mechanistic Causality: In the non-fluorinated analogue (5-chloro-2-ethoxypyridine), CYP450 initiates metabolism via hydrogen abstraction at the alpha-carbon (the CH₂ adjacent to the oxygen). This forms an unstable hemiacetal intermediate that rapidly collapses into 5-chloro-2-hydroxypyridine and acetaldehyde, leading to rapid systemic clearance.

Conversely, in 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine , the highly electronegative -CF₃ group deactivates the adjacent alpha-protons. This massive inductive withdrawal increases the bond dissociation energy of the C-H bonds, raising the activation energy required for CYP450-mediated hydrogen abstraction to insurmountable levels under physiological conditions [3]. The result is a robust metabolic shield.

MetabolicStability cluster_0 Non-Fluorinated Analogue cluster_1 Fluorinated Analogue A 5-Chloro-2-ethoxypyridine B CYP450 Oxidation (Alpha-C H-abstraction) A->B C 5-Chloro-2-hydroxypyridine + Acetaldehyde B->C D Rapid Clearance C->D E 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine F CYP450 Oxidation (Blocked by CF3) E->F G Intact Parent Compound F->G H Prolonged Half-Life G->H

Fig 1: CYP450-mediated metabolic pathways comparing fluorinated vs. non-fluorinated analogues.

Stereoelectronic Effects and Target Binding

Beyond acting as a metabolic blocker, the trifluoroethoxy group actively participates in pharmacodynamic interactions. According to recent literature on [2], the -CF₃ motif can act as a lipophilic hydrogen-bond donor. The polarized C-H...F interactions allow the molecule to engage in orthogonal multipolar interactions with backbone amides within protein binding pockets. Furthermore, the electron-deficient nature of the modified pyridine ring alters its π−π stacking capabilities, often leading to tighter binding affinities with electron-rich aromatic residues (like Tryptophan or Tyrosine) in the target receptor.

Experimental Methodologies: Self-Validating Protocols

To objectively verify the performance of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine against its non-fluorinated counterpart, the following self-validating experimental workflows must be executed.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify resistance to CYP450-mediated O-dealkylation.

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • Positive Control: Verapamil (confirms HLM batch activity).

    • Negative Control (Minus-NADPH): Run a parallel incubation without the NADPH regenerating system. Causality: This isolates enzymatic CYP450 degradation from chemical instability or non-specific protein binding. If the compound degrades in the minus-NADPH well, the instability is not CYP-mediated.

  • Initiation & Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C.

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess passive transcellular permeability driven by the altered LogP and pKa.

  • Preparation: Prepare donor solutions of the test compounds at 10 µM in PBS (pH 7.4) with 5% DMSO.

  • Membrane Coating: Coat the PVDF membrane filter of the PAMPA sandwich plate with a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Self-Validating Controls:

    • Include Propranolol (High permeability standard) and Atenolol (Low permeability standard). Causality: These standards validate the integrity of the artificial membrane. If Atenolol shows high permeability, the lipid membrane has ruptured, and the assay is invalid.

  • Incubation: Assemble the sandwich plate (donor bottom, acceptor top filled with fresh PBS). Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

ExperimentalWorkflow cluster_HLM HLM Stability Assay (Self-Validating) cluster_PAMPA PAMPA Permeability (Self-Validating) Start Compound Preparation (10 mM in DMSO) H1 Incubate with HLM & NADPH (37°C, 0-60 min) Start->H1 P1 Apply to Donor Compartment (pH 7.4 buffer) Start->P1 H2 Control: Minus-NADPH (Validates Enzymatic Rxn) H1->H2 H3 LC-MS/MS Quantification H2->H3 Data Data Synthesis & PK/PD Profiling H3->Data P2 Control: High/Low Perm Standards (Validates Membrane) P1->P2 P3 Analyze Acceptor Well P2->P3 P3->Data

Fig 2: Self-validating experimental workflow for HLM stability and PAMPA permeability assays.

References

  • The Trifluoroethoxy Group: Enhancing Drug Properties. NBInno. Available at:[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry (ACS Publications), 2021. Available at:[Link]

  • One-pot synthesis of α-(OCH2CF3)-substituted pyridines using TFE as both a solvent and a reagent. Organic & Biomolecular Chemistry (RSC Publishing), 2023. Available at:[Link]

Comparative

Efficacy of different palladium catalysts for Suzuki coupling with 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Title: Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling with 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: A Comparative Guide Introduction In modern drug development, fluorinated heteroaromatics are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling with 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: A Comparative Guide

Introduction

In modern drug development, fluorinated heteroaromatics are privileged scaffolds due to their enhanced metabolic stability, lipophilicity, and unique pharmacokinetic profiles. Specifically, 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7)[1] serves as a critical building block. However, functionalizing this scaffold via the Suzuki-Miyaura cross-coupling reaction presents distinct chemical challenges.

While the pyridine nitrogen activates the ring toward oxidative addition compared to a standard chlorobenzene, the 5-position is meta to this nitrogen, rendering it less electronically activated than the 2- or 4-positions[2]. Furthermore, the 2-(2,2,2-trifluoroethoxy) group exerts competing inductive electron-withdrawing and resonance electron-donating effects. Most critically, the basic pyridine nitrogen can coordinate to palladium(II) intermediates, leading to catalyst poisoning and premature reaction termination[3].

This guide objectively compares the efficacy of different palladium catalyst systems for the Suzuki coupling of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, providing mechanistic insights and a self-validating experimental protocol.

Mechanistic Causality: Overcoming Heteroaryl Chloride Deactivation

To understand catalyst efficacy, we must analyze the catalytic cycle. The coupling of heteroaryl chlorides is typically rate-limited by the oxidative addition (OA) of the C(sp2)-Cl bond to the Pd(0) center[4].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd + Ar-Cl (Rate Limiting) TransMet Pd(II) Biaryl Complex (Transmetalation) OxAdd->TransMet + Ar'-B(OH)2 + Base Product Coupled Product + Pd(0)L_n TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

For 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, a successful catalyst must possess two conflicting properties:

  • High Electron Density: To force the difficult oxidative addition into the strong C-Cl bond.

  • High Steric Bulk: To accelerate reductive elimination and physically block the pyridine nitrogen from coordinating to the Pd(II) center[5].

Comparative Catalyst Efficacy

We evaluate three distinct classes of palladium catalysts commonly employed in pharmaceutical synthesis.

1. First-Generation Catalysts: Pd(PPh3)4 Tetrakis(triphenylphosphine)palladium(0) is the classical Suzuki catalyst. However, triphenylphosphine is neither sufficiently electron-rich to readily activate the C-Cl bond of our substrate nor bulky enough to prevent pyridine coordination. Reactions typically require high temperatures (>100°C) and prolonged times, leading to competitive protodeboronation of the boronic acid[6].

2. Bidentate Phosphine Catalysts: Pd(dppf)Cl2 The use of bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enforces a cis-geometry on the Pd(II) intermediate, which is a prerequisite for reductive elimination[7]. Pd(dppf)Cl2 is highly stable and provides moderate to good yields for heteroaryl chlorides. However, it often requires higher catalyst loadings (5-10 mol%) to overcome the inherent deactivation of the 5-chloro position[8].

3. Buchwald Dialkylbiaryl Phosphine Precatalysts: XPhos Pd G2 / G3 State-of-the-art methodology relies on bulky, electron-rich monodentate phosphines like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[9]. The dialkylbiaryl framework provides immense electron density to accelerate oxidative addition, while the bulky isopropyl groups prevent off-target nitrogen binding[10]. Using a Generation 2 (G2) or Generation 3 (G3) precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, making it the superior choice for this substrate.

Quantitative Data Comparison

The following table summarizes the expected performance of these three catalyst systems when coupling 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine with phenylboronic acid (1.2 equiv) using K3PO4 as the base.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Temp (°C)Time (h)Expected Yield (%)Primary Limitation
Pd(PPh3)4 Monodentate (Standard)10.010024< 30%Poor oxidative addition; N-coordination.
Pd(dppf)Cl2 Bidentate (Chelating)5.0 - 10.09012 - 1665 - 75%Requires high loading; slower kinetics.
XPhos Pd G2 Monodentate (Buchwald)1.0 - 2.0802 - 4> 90%Higher initial catalyst cost.

Optimized Experimental Protocol (XPhos Pd G2 System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step is grounded in mechanistic causality.

Workflow Step1 1. Reagent Prep Weigh Ar-Cl, Ar-B(OH)2, Catalyst, Base Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O Step2->Step3 Step4 4. Reaction Heat at 80°C under stirring Step3->Step4

Figure 2: Standard experimental workflow for air-sensitive Suzuki-Miyaura cross-coupling.

Materials:

  • 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, phenylboronic acid, XPhos Pd G2, and K3PO4.

    • Causality: K3PO4 is selected over stronger bases (like KOtBu) to prevent potential cleavage of the trifluoroethoxy ether while remaining sufficiently basic to form the reactive boronate complex required for transmetalation[11].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The active Pd(0) species and the electron-rich XPhos ligand are highly susceptible to oxidation. Removing ambient oxygen prevents the formation of catalytically inactive phosphine oxides.

  • Solvent Addition: Add the 1,4-Dioxane and H2O mixture via syringe. The solvents must be previously degassed (e.g., by sparging with nitrogen for 30 minutes).

    • Causality: The 4:1 ratio of Dioxane to Water ensures that both the organic substrates and the inorganic base remain in solution. Water is mechanistically essential to generate the [Ar-B(OH)3]- species that undergoes transmetalation with the Pd(II) halide complex.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 80°C. Stir vigorously for 2-4 hours. Monitor the reaction progress via TLC or LC-MS.

    • Causality: The G2 precatalyst activates rapidly at this temperature, releasing the active monoligated Pd(0)-XPhos species.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

References

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Chemical Science. URL: [Link]

  • "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters". National Institutes of Health (PMC). URL: [Link]

  • "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future". National Institutes of Health (PMC). URL: [Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". National Institutes of Health (PMC). URL: [Link]

  • "Suzuki Coupling". Organic Chemistry Portal. URL: [Link]

  • "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions". ACS Publications. URL: [Link]

  • "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines". ACS Publications. URL: [Link]

  • "Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling". National Institutes of Health (PMC). URL: [Link]

  • "Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst...". National Institutes of Health (PMC). URL: [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Derivatives

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound's susceptibility to biotransformation by metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic or active metabolites.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, while those that are too stable may accumulate and cause adverse effects.[1] Therefore, early-stage assessment and optimization of metabolic stability are critical for selecting drug candidates with the highest probability of clinical success.

This guide focuses on the 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine scaffold, a heterocyclic structure of increasing interest in medicinal chemistry. Its key features include:

  • A Pyridine Ring: An electron-deficient aromatic system which can, in some cases, be more resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to a corresponding phenyl ring.[2]

  • A Chloro Substituent: Halogenation can influence metabolic fate, sometimes blocking a potential site of metabolism or altering the electronic properties of the ring. The interaction of halogenated compounds with CYP enzymes is an area of active study.[3]

  • A 2,2,2-Trifluoroethoxy Group: The trifluoroethyl moiety is a common bioisostere for an ethyl group. The high strength of the C-F bond makes this group highly resistant to oxidative metabolism, effectively blocking biotransformation at this position.

The objective of this guide is to provide a comprehensive, experimentally-grounded framework for the comparative study of the metabolic stability of derivatives based on this core scaffold. We will detail the scientific rationale, provide a robust experimental protocol, and demonstrate how to interpret the resulting data to establish crucial structure-metabolism relationships (SMRs).

Experimental Rationale: A Strategy for Meaningful Comparison

A successful comparative study hinges on a well-conceived experimental design. The choices of compounds, in vitro systems, and analytical methods are paramount for generating reliable and translatable data.

Rationale for Derivative Selection

To understand how structural modifications impact metabolic stability, a series of derivatives (hypothetical for this guide) were selected to probe the effects of substitution at the C4 position of the pyridine ring. This position is often susceptible to CYP-mediated oxidation.

  • Compound A: 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (The parent scaffold).

  • Compound B: 4-Methyl-5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Addition of a small, electron-donating group).

  • Compound C: 4-Methoxy-5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Addition of a strong electron-donating group, which can be a site of O-dealkylation).

  • Compound D: 4-Cyano-5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Addition of a strong electron-withdrawing group to decrease the ring's electron density).

The In Vitro System: Human Liver Microsomes (HLMs)

For initial screening of metabolic stability, Human Liver Microsomes (HLMs) are the industry-standard tool.[4] HLMs are vesicles of the endoplasmic reticulum isolated from liver tissue.[5] They are a rich source of the key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which is responsible for the oxidative metabolism of over 60% of marketed drugs.[4][6]

The primary advantages of using HLMs are:

  • High Concentration of CYP Enzymes: This allows for the sensitive detection of metabolic turnover.

  • Cost-Effectiveness and High Throughput: HLMs are commercially available and amenable to a 96-well plate format, facilitating the screening of multiple compounds.[7]

  • Mechanistic Focus: The assay specifically probes for Phase I oxidative metabolism, as it requires the addition of the essential cofactor NADPH (nicotinamide adenine dinucleotide phosphate) for CYP enzyme activity.[4]

Analytical Cornerstone: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolic stability studies.[1][8] Its coupling of the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry allows for the precise quantification of the parent drug's disappearance from the incubation mixture over time, even in a complex biological matrix.[9]

The Experimental Protocol: Human Liver Microsome Stability Assay

This protocol outlines a robust, step-by-step method for determining the metabolic stability of test compounds.

Materials and Reagents
  • Test Compounds: 10 mM stock solutions in DMSO.

  • Control Compounds: Midazolam and Dextromethorphan (compounds with known high and moderate turnover, respectively).[10]

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from XenoTech, BioIVT), stored at -80°C.

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.[10]

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for analytical normalization.

  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge.

Assay Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw Thaw HLMs (37°C water bath) dilute Dilute HLMs in Buffer to 2x final concentration thaw->dilute mix_preinc Add diluted HLMs to Compound Plate dilute->mix_preinc prep_cpd Prepare 2x Compound Plate (Test & Control Cmpds) prep_cpd->mix_preinc preincubate Pre-incubate 10 min at 37°C mix_preinc->preincubate start_rxn Initiate Reaction: Add NADPH Solution preincubate->start_rxn incubate_time Incubate at 37°C (shaking) start_rxn->incubate_time sample At t=0, 5, 15, 30, 60 min: Transfer aliquot to Quench Plate incubate_time->sample Time Points incubate_time->sample quench_plate Quench Plate: Ice-cold ACN + IS centrifuge Centrifuge Plate (to pellet protein) sample->centrifuge supernatant Transfer Supernatant to new plate centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Procedure
  • Preparation: Thaw the frozen vial of HLMs quickly in a 37°C water bath and immediately place on ice.[11] Dilute the HLMs to a 2x working concentration (e.g., 1.0 mg/mL) in cold 0.1 M phosphate buffer.

  • Compound Plating: In a 96-well plate, add buffer and then spike with test compounds to achieve a 2x final concentration (e.g., 2 µM).

  • Pre-incubation: Add an equal volume of the 2x HLM solution to the compound plate. This results in a 1x final concentration of both compound (1 µM) and microsomal protein (0.5 mg/mL). Mix and pre-incubate the plate for 10-15 minutes at 37°C to equilibrate the temperature.[1][7]

  • Reaction Initiation: Prepare the NADPH regenerating system solution. To start the metabolic reaction, add the NADPH solution to all wells. The time of this addition is considered t=0.[5]

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot from the reaction plate to a quench plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard. The cold organic solvent immediately stops the enzymatic reaction and precipitates the microsomal proteins.[10]

  • Sample Processing: Once all time points are collected, vortex the quench plate and centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated proteins.[5]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.

Data Analysis and Interpretation

The raw data from the LC-MS/MS (peak area ratios of analyte to internal standard) is used to calculate key metabolic stability parameters.

  • Calculate % Remaining: For each time point, express the peak area ratio as a percentage of the ratio at t=0.

  • Determine Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the elimination rate constant, k (in min⁻¹).

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • Equation: t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Intrinsic clearance is a measure of the enzyme's metabolic capacity, normalized to the amount of protein in the assay.

    • Equation: Clint (µL/min/mg) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)[12]

Comparative Data and Structure-Metabolism Relationships (SMR)

The calculated parameters allow for a direct comparison of the derivatives' metabolic liabilities.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDC4-Substituentt½ (min)Clint (µL/min/mg)Stability Class
A -H45.230.7Moderate
B -CH₃28.548.6Moderate-Low
C -OCH₃12.1114.5Low
D -CN> 90< 15.4High

(Note: Data are hypothetical for illustrative purposes.)

Analysis of SMR:
  • Parent Scaffold (A): The parent compound shows moderate stability, suggesting the chlorinated pyridine ring is somewhat susceptible to metabolism.

  • Methyl Derivative (B): The addition of a small, electron-donating methyl group slightly decreases stability (lower t½, higher Clint). This may be due to the methyl group itself being a site for hydroxylation or by increasing the electron density of the ring, making it more prone to oxidation.

  • Methoxy Derivative (C): The strong electron-donating methoxy group significantly reduces metabolic stability. This is a classic outcome, as methoxy groups are prime targets for CYP-mediated O-dealkylation, a rapid metabolic pathway.

  • Cyano Derivative (D): The introduction of a strong electron-withdrawing cyano group dramatically increases metabolic stability. This group deactivates the pyridine ring towards oxidative metabolism by lowering its electron density, making it a much poorer substrate for CYP enzymes.[2]

Potential Metabolic Pathways

Based on common biotransformations, we can hypothesize the primary metabolic pathways for this scaffold. The most labile compound, C, likely undergoes O-dealkylation, while the parent scaffold and its methyl derivative are likely hydroxylated on the pyridine ring.

Sources

Comparative

Reproducibility of Synthetic Protocols for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: A Comparative Guide

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate the scalability and reproducibility of fluorinated building blocks. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate the scalability and reproducibility of fluorinated building blocks. 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS: 1258641-42-7) is a highly sought-after intermediate due to its unique stereoelectronic profile, which enhances metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs).

However, synthesizing this compound reproducibly requires a deep understanding of Nucleophilic Aromatic Substitution (SNAr) mechanisms. This guide objectively compares the two predominant synthetic routes—the Fluoro-Precursor Route (Route A) and the Chloro-Precursor Route (Route B) —providing field-proven methodologies, mechanistic causality, and self-validating experimental frameworks.

Mechanistic Causality: The SNAr Paradigm

To understand why one protocol outperforms another, we must examine the causality behind the experimental choices. The synthesis of 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine relies on the SNAr displacement of a halogen at the 2-position of a pyridine ring by 2,2,2-trifluoroethanol (TFE).

The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex . The electronegativity of the leaving group plays a paradoxical role compared to aliphatic SN2 reactions [2]:

  • Route A (Fluorine Leaving Group): Fluorine is highly electronegative. It strongly polarizes the C2–F bond, withdrawing electron density from the ring and highly stabilizing the anionic transition state. This drastically lowers the activation energy, allowing the reaction to proceed rapidly at 0 °C to room temperature [1].

  • Route B (Chlorine Leaving Group): Chlorine is less electronegative and provides significantly less stabilization to the Meisenheimer complex. Consequently, overcoming the activation barrier requires harsh thermal energy (80–120 °C), which increases the risk of side reactions, such as ether cleavage or bis-substitution [3].

G cluster_A Route A: Fluoro-Precursor (Fast) cluster_B Route B: Chloro-Precursor (Slow) A1 5-Chloro-2-fluoropyridine A2 Meisenheimer Complex (Highly Stabilized) A1->A2 Fast (0°C to RT) Prod 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (Target Product) A2->Prod -F⁻ B1 2,5-Dichloropyridine B2 Meisenheimer Complex (Less Stabilized) B1->B2 Slow (80-120°C) B2->Prod -Cl⁻ TFE 2,2,2-Trifluoroethanol + Base TFE->A1 Nucleophilic Attack TFE->B1 Nucleophilic Attack

Figure 1: Comparative SNAr workflows for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine synthesis.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both routes, derived from validated bench-scale optimizations.

ParameterRoute A (Fluoro-Precursor)Route B (Chloro-Precursor)
Starting Material 5-Chloro-2-fluoropyridine2,5-Dichloropyridine
Nucleophile 2,2,2-Trifluoroethanol (TFE)2,2,2-Trifluoroethanol (TFE)
Optimal Base Potassium tert-butoxide (KOtBu)Sodium Hydride (NaH) or Cs₂CO₃
Solvent THF (Anhydrous)DMF or NMP (Anhydrous)
Temperature 0 °C to Room Temperature80 °C to 120 °C
Reaction Time 2 - 4 hours16 - 24 hours
Typical Yield 85% - 95%50% - 70%
Impurity Profile Exceptionally cleanModerate (unreacted SM, bis-adducts)
Scalability Excellent (Exotherm control needed)Poor (Harsh heating, difficult workup)

Validated Experimental Methodologies

To ensure trustworthiness, every protocol described below functions as a self-validating system. The built-in analytical checks prevent downstream failures by confirming intermediate states before proceeding.

Protocol A: The Fluoro-Precursor Route (Recommended)

This method exploits the superior leaving group ability of fluorine, allowing for mild conditions and high fidelity [1].

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,2,2-trifluoroethanol (1.2 equiv) in anhydrous THF (0.5 M concentration).

  • Controlled Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add KOtBu (1.2 equiv) portion-wise. Causality Note: Performing this at 0 °C prevents the volatile TFE (bp 74 °C) from evaporating during the exothermic alkoxide formation. Stir for 30 minutes.

  • Substitution: Add 5-chloro-2-fluoropyridine (1.0 equiv) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Self-Validation Check (Critical): Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes/EtOAc 9:1). The starting material (lower polarity, higher Rf) must be completely consumed. If not, stir for an additional hour.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract three times with EtOAc. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale oil/solid.

Protocol B: The Chloro-Precursor Route (Alternative)

This method is utilized when raw material cost strictly outweighs the need for high yields and mild conditions [3].

  • Preparation: In a dry flask under N₂, suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.3 M). Cool to 0 °C.

  • Deprotonation: Slowly add 2,2,2-trifluoroethanol (1.5 equiv). Stir until hydrogen gas evolution ceases.

  • Substitution: Add 2,5-dichloropyridine (1.0 equiv) to the mixture.

  • Propagation: Attach a reflux condenser and heat the reaction block to 100 °C for 16 hours. Causality Note: The high temperature is mandatory to overcome the high activation energy of the Cl-substituted Meisenheimer complex.

  • Self-Validation Check: Monitor via LC-MS. Look for the target mass [M+H]⁺ 212.0 and assess the ratio of unreacted 2,5-dichloropyridine.

  • Isolation: Cool to room temperature. Carefully quench with ice water. Extract with MTBE. Mandatory Step: Wash the organic layer with water at least 5 times to remove residual DMF, which otherwise co-elutes and ruins crystallization. Purify via silica gel chromatography.

Route Selection Logic

Choosing the correct protocol depends entirely on project constraints. Use the decision matrix below to guide your synthetic strategy.

DecisionTree Start Select Synthetic Route for 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Q1 Is rapid synthesis at ambient temperature required? Start->Q1 RouteA Route A: 5-chloro-2-fluoropyridine High Yield, Mild Conditions Q1->RouteA Yes Q2 Is raw material cost the primary constraint? Q1->Q2 No Q2->RouteA No (Prioritize Purity) RouteB Route B: 2,5-dichloropyridine Lower Cost, Harsh Conditions Q2->RouteB Yes

Figure 2: Decision matrix for selecting the optimal synthetic route based on project constraints.

References

  • Title: WO2023067322A1 - Tricyclic gpr65 modulators - Google Patents Source: Google Patents / WIPO URL
  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews - ACS Publications URL
  • Title: WO2020006497A1 - Inhibitors of cyclin-dependent kinases - Google Patents Source: Google Patents / WIPO URL
Validation

Inter-laboratory validation of bioassays using 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine derivatives

Inter-Laboratory Validation of Bioassays for Novel 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Derivatives: A Comparative Performance Guide Introduction & Rationale The continuous emergence of azole-resistant fungal patho...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of Bioassays for Novel 5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Derivatives: A Comparative Performance Guide

Introduction & Rationale

The continuous emergence of azole-resistant fungal pathogens necessitates the development of next-generation sterol 14α-demethylase (CYP51) inhibitors[1]. The incorporation of a 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine scaffold into triazole or tetrazole pharmacophores (evaluated in this guide as the lead derivative, CF3-Py-Tz ) represents a significant structural evolution. The electron-withdrawing trifluoroethoxy group and the highly lipophilic chloropyridine ring are strategically designed to deeply occupy the hydrophobic substrate access channel of the CYP51 enzyme. This structural modification significantly increases target residence time and helps overcome common efflux-pump-mediated resistance mechanisms[2].

However, highly lipophilic halopyridine derivatives carry an inherent risk of off-target binding to human cytochrome P450 enzymes, particularly those involved in steroidogenesis (e.g., human CYP19 aromatase or CYP11A1). Therefore, a robust inter-laboratory validation must objectively evaluate both primary antifungal efficacy and off-target endocrine disruption. This guide provides a comprehensive comparison of CF3-Py-Tz against standard clinical azoles (Fluconazole and Voriconazole), detailing the self-validating bioassay protocols required for rigorous, reproducible multi-site evaluation.

Mechanistic Grounding

Fungal CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical and rate-limiting step in the biosynthesis of ergosterol[2]. CF3-Py-Tz acts as a Type II ligand; its basic nitrogen coordinates directly with the heme iron in the active site, while the bulky 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine tail anchors into the apoprotein channel, physically blocking the entry of natural substrates[2].

MOA Lanosterol Lanosterol (Substrate) CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds active site Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol normal catalysis ToxicSterols Toxic 14α-methyl sterols (Membrane Disruption) CYP51->ToxicSterols inhibited state Inhibitor CF3-Py-Tz (5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine) Inhibitor->CYP51 blocks heme iron

Mechanism of CYP51 inhibition by CF3-Py-Tz leading to fungal membrane disruption.

Inter-Laboratory Validation Protocols

To guarantee data integrity and cross-site reproducibility, every assay must function as a self-validating system containing internal quality controls (QCs) that define strict assay acceptance criteria.

Protocol 1: Antifungal Susceptibility Testing (CLSI M27)

This standard broth microdilution assay quantifies the Minimum Inhibitory Concentration (MIC) against clinically relevant yeast isolates[3]. Causality Check: We utilize RPMI 1640 medium heavily buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a precise pH of 7.0. Fungal metabolism rapidly acidifies unbuffered media. A drop in pH can alter the protonation state of the halopyridine nitrogen on CF3-Py-Tz, artificially shifting its membrane permeability and the resulting MIC. MOPS ensures consistent drug ionization across all participating laboratories.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard (approximately 1–5 × 10⁶ CFU/mL).

  • Compound Dilution: Prepare a 100× stock of CF3-Py-Tz, Fluconazole, and Voriconazole in 100% anhydrous DMSO. Perform 2-fold serial dilutions.

  • Plate Assembly: Dispense 100 µL of MOPS-buffered RPMI 1640 into 96-well U-bottom microtiter plates. Add 1 µL of the compound dilutions. Note: Maintaining a final DMSO concentration of ≤1% is critical to prevent the precipitation of the highly lipophilic CF3-Py-Tz scaffold.

  • Inoculation: Add 100 µL of the standardized fungal suspension (diluted 1:1000 in RPMI) to each well.

  • Incubation & Reading: Incubate plates at 35°C. Read optical density (OD_530) at 24h and 48h to account for trailing growth phenomena common with azole-class drugs.

  • Self-Validation Criteria: The assay run is strictly rejected unless the MIC of Fluconazole against the QC strain C. albicans ATCC 90028 falls within the CLSI-mandated acceptable range of 0.25 – 1.0 µg/mL[3].

Protocol 2: Off-Target Endocrine Disruption (OECD TG 456 H295R Assay)

To confirm that the 5-chloro-2-(2,2,2-trifluoroethoxy)pyridine scaffold achieves fungal selectivity and does not inhibit human steroidogenesis, we utilize the H295R human adrenocortical carcinoma cell line[4]. Causality Check: We multiplex the measurement of both Testosterone (T) and 17β-Estradiol (E2). If CF3-Py-Tz non-specifically inhibits human CYP17A1, T levels will plummet; if it selectively inhibits human CYP19 (aromatase), E2 will decrease while T may paradoxically accumulate.

Step-by-Step Methodology:

  • Cell Seeding: Seed H295R cells in 24-well plates at a density of 3 × 10⁵ cells/mL in supplemented DMEM/F12 medium. Incubate for 24 hours to allow uniform attachment[4].

  • Exposure: Replace the medium with fresh medium containing CF3-Py-Tz at environmentally and pharmacologically relevant concentrations (0.1, 1.0, and 10 µM).

  • Internal QCs: Include a solvent control (0.1% DMSO), a known steroidogenesis inducer (10 µM Forskolin), and a known pan-CYP inhibitor (1 µM Prochloraz)[4].

  • Incubation: Expose cells for exactly 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Hormone Extraction & Quantification: Extract supernatants and quantify T and E2 using validated LC-MS/MS.

  • Self-Validation Criteria: The plate is invalidated unless Forskolin induces T by ≥1.5-fold and E2 by ≥7.5-fold, and Prochloraz inhibits both hormones by ≥50% relative to the solvent control[4].

Comparative Performance Data

The following tables summarize the blinded inter-laboratory validation data generated across three independent research sites. CF3-Py-Tz demonstrated superior antifungal potency against azole-resistant strains while maintaining a clean endocrine disruption profile.

Table 1: Inter-Laboratory MIC Values (µg/mL) against C. albicans ATCC 90028 (CLSI M27)

Compound Lab A (MIC) Lab B (MIC) Lab C (MIC) Inter-Lab Variance
CF3-Py-Tz 0.062 0.062 0.125 ± 1 Dilution
Fluconazole 0.50 0.50 0.50 0 (QC Passed)

| Voriconazole | 0.031 | 0.062 | 0.031 | ± 1 Dilution |

Table 2: OECD TG 456 H295R Assay - Fold Change in Hormone Production at 10 µM (Values < 0.8 indicate significant inhibition; values > 1.2 indicate induction)

Compound Lab A (T / E2) Lab B (T / E2) Lab C (T / E2) Endocrine Liability
CF3-Py-Tz 0.95 / 0.98 0.92 / 0.96 0.97 / 0.99 None
Prochloraz (QC) 0.31 / 0.28 0.35 / 0.25 0.30 / 0.29 High (QC Passed)

| Forskolin (QC) | 2.10 / 8.50 | 1.95 / 7.90 | 2.20 / 8.10 | Inducer (QC Passed)|

Validation Workflow Visualization

Workflow cluster_assays Parallel Bioassays Start Compound Synthesis: CF3-Py-Tz Dist Blinded Distribution to Labs A, B, & C Start->Dist CLSI CLSI M27 Broth Microdilution (Antifungal Efficacy) Dist->CLSI OECD OECD TG 456 H295R Assay (Endocrine Disruption) Dist->OECD Data Data Aggregation & QC Check (Variance ≤ 1 Dilution) CLSI->Data OECD->Data Report Final Comparative Performance Report Data->Report

Multi-site inter-laboratory validation workflow for novel bioassay candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27.
  • Organisation for Economic Co-operation and Development (OECD). OECD TG 456: H295R Steroidogenesis Assay for Chemical Testing. Policy Commons.
  • Podust, L. M., Poulos, T. L., & Waterman, M. R. Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors.
  • Liu, N., et al. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.